YM-264
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPPBLYOJCIZRW-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131888-54-5 | |
| Record name | YM 264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
YM-264: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Contrary to some initial hypotheses, this compound does not inhibit lysophosphatidic acid acyltransferase-beta (LPAAT-β). Instead, its pharmacological activity is centered on the competitive inhibition of the PAF receptor, a key player in inflammatory and thrombotic pathways. This document details the quantitative measures of this compound's antagonist activity, the experimental protocols used to determine its mechanism, and the signaling pathways it modulates.
Core Mechanism of Action: Platelet-Activating Factor (PAF) Receptor Antagonism
This compound is a synthetic, orally active compound identified as a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Its primary mechanism of action is to competitively bind to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF. This action blocks the downstream signaling cascades that are typically initiated by PAF, which are implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.
Quantitative Pharmacological Data
The potency of this compound as a PAF receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Assay System | Reference |
| pKi | 8.85 | Rabbit | Platelet Membranes | [1][2] |
| Ki | ~1.4 nM (calculated) | Rabbit | Platelet Membranes | [1][2] |
Note: The Ki value is calculated from the pKi (pKi = -log(Ki)).
Experimental Protocols
The characterization of this compound as a PAF antagonist has been established through standardized experimental protocols, primarily focused on receptor binding and functional inhibition assays.
PAF Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the PAF receptor.
Objective: To quantify the binding affinity (Ki) of this compound to the PAF receptor.
General Protocol Outline:
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Preparation of Platelet Membranes:
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Blood is collected from a suitable animal model (e.g., rabbit).
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Platelet-rich plasma is obtained by centrifugation.
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Platelets are washed and then lysed to prepare a membrane fraction rich in PAF receptors.
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The protein concentration of the membrane preparation is determined.
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Binding Reaction:
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A fixed concentration of radiolabeled PAF (e.g., [³H]PAF) is incubated with the platelet membrane preparation.
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Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction mixture.
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The reaction is allowed to reach equilibrium at a controlled temperature.
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Separation and Quantification:
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The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
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The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis:
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The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled PAF) from the total binding.
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The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
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The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.
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PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of a compound to inhibit the physiological response to PAF.
Objective: To determine the inhibitory concentration (IC50) of this compound against PAF-induced platelet aggregation.
General Protocol Outline:
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Preparation of Platelet-Rich Plasma (PRP):
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Whole blood is collected from a suitable donor (e.g., human or rabbit) into an anticoagulant.
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PRP is prepared by centrifugation at a low speed.
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Aggregation Measurement:
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A sample of PRP is placed in an aggregometer cuvette and stirred at a constant temperature (typically 37°C).
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A baseline light transmission is established.
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The test compound (this compound) or vehicle is pre-incubated with the PRP for a defined period.
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A submaximal concentration of PAF is added to induce platelet aggregation.
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The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
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Data Analysis:
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The extent of aggregation is quantified as the maximum change in light transmission.
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The percentage inhibition of PAF-induced aggregation by this compound is calculated relative to the vehicle control.
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The IC50 value, the concentration of this compound that produces 50% inhibition, is determined from the dose-response curve.
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Signaling Pathways and Molecular Interactions
This compound, by blocking the PAF receptor, inhibits the activation of downstream signaling pathways. The PAF receptor is a G-protein coupled receptor (GPCR), and its activation leads to a cascade of intracellular events.
PAF Receptor Signaling Cascade
The binding of PAF to its receptor typically activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate a variety of cellular responses, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).
Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.
Experimental Workflow for Mechanism of Action Determination
The logical workflow to confirm the mechanism of action of a compound like this compound involves a series of in vitro and in vivo experiments.
Caption: Workflow for characterizing this compound's mechanism of action.
Conclusion
References
The Structure-Activity Relationship of YM-264: A Technical Guide for Researchers
An in-depth analysis of the 2-(3-Pyridyl)thiazolidine-4-carboxamide class of Platelet-Activating Factor (PAF) antagonists, focusing on the core structural requirements for potent in vitro and in vivo activity.
This technical guide provides a detailed examination of the structure-activity relationship (SAR) for YM-264, a potent and orally active Platelet-Activating Factor (PAF) antagonist. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this important class of compounds.
Core Structure and Pharmacological Profile
This compound, identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine, emerged from a series of 2-(3-pyridyl)thiazolidine-4-carboxamides designed to antagonize the effects of PAF, a potent lipid mediator involved in a variety of inflammatory and allergic responses. The core scaffold of these compounds consists of a 2-(3-pyridyl)thiazolidine-4-carboxamide moiety linked to a piperazine ring, which is further substituted at the N4 position. The exploration of substituents on the piperazine ring has been a key focus in elucidating the SAR of this series.
Structure-Activity Relationship (SAR) Analysis
The development of this compound and its analogs has revealed critical structural features that govern their PAF antagonistic activity. The primary research in this area has focused on modifications of the substituent at the N4 position of the piperazine ring, starting from a 3-phenylpropyl group.
Quantitative SAR Data
The following tables summarize the in vitro and in vivo PAF antagonistic activities of this compound and its key analogs. The in vitro activity is represented by the IC50 value for the inhibition of PAF-induced rabbit platelet aggregation, while the in vivo activity is represented by the ED50 value for the inhibition of PAF-induced lethality in mice.
| Compound | R Group (Substituent at N4 of Piperazine) | In Vitro PAF Antagonism (IC50, nM) | In Vivo PAF Antagonism (ED50, mg/kg, p.o.) |
| 3x | 3-Phenylpropyl | 160 | >100 |
| 3aa | 3-Phenylbutyl | 38 | 2.5 |
| 3ab | 4-Phenylbutyl | 130 | 10 |
| 3ac | 2-Methyl-3-phenylpropyl | 22 | 1.3 |
| 3ad | 3-(4-Fluorophenyl)propyl | 140 | >100 |
| 3ae | 3-(4-Methoxyphenyl)propyl | 150 | >100 |
| 3af | 3-Cyclohexylpropyl | 330 | >100 |
| 3ag | 3-Phenyl-2-propenyl | 190 | >100 |
| 3ah | 2-Phenoxyethyl | 290 | >100 |
| 3ai | 2-Phenylethyl | 230 | >100 |
| 3aj | 4-Phenylbenzyl | 120 | 10 |
| 3ak | 3,3-Diphenylpropyl | 18 | 0.83 |
| This compound (3al) | 3-Methyl-3-phenylbutyl | 7.4 | 0.26 |
| 3am | 3-Ethyl-3-phenylpentyl | 12 | 0.42 |
| 3an | 1-Methyl-1-phenylethyl | 48 | 5.2 |
Experimental Protocols
The quantitative data presented in this guide were primarily generated through two key assays: an in vitro platelet aggregation assay and an in vivo PAF-induced lethality assay.
In Vitro Assay: Inhibition of PAF-Induced Rabbit Platelet Aggregation
This assay determines the concentration of a test compound required to inhibit PAF-induced aggregation of rabbit platelets by 50% (IC50).
Methodology:
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Preparation of Washed Rabbit Platelets:
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Blood is collected from the carotid artery of male Japanese white rabbits into a syringe containing a 3.8% sodium citrate solution.
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Platelet-rich plasma (PRP) is obtained by centrifugation of the blood at 150 x g for 10 minutes.
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Platelets are then pelleted from the PRP by centrifugation at 800 x g for 10 minutes.
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The platelet pellet is washed twice with a Ca2+-free Tyrode's solution containing 0.25% bovine serum albumin and 5 mM HEPES buffer (pH 7.4).
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The final platelet suspension is prepared in Tyrode's solution containing 1 mM CaCl2 to a concentration of 5 x 10^8 platelets/mL.
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Platelet Aggregation Assay:
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Platelet aggregation is measured turbidimetrically using a platelet aggregometer.
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A 200 µL aliquot of the washed platelet suspension is pre-incubated with various concentrations of the test compound or vehicle for 2 minutes at 37°C with stirring.
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Aggregation is initiated by the addition of PAF at a final concentration of 1 nM.
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The maximum aggregation response is recorded, and the IC50 value is calculated from the concentration-response curve.
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In Vivo Assay: Inhibition of PAF-Induced Lethality in Mice
This assay assesses the ability of a test compound to protect mice from a lethal dose of PAF when administered orally (p.o.). The effective dose protecting 50% of the animals (ED50) is determined.
Methodology:
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Animal Model:
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Male ICR mice (5-6 weeks old) are used for the study.
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Drug Administration:
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Test compounds are suspended in a 0.5% methylcellulose solution and administered orally to groups of mice.
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Control animals receive the vehicle only.
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PAF Challenge:
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One hour after the oral administration of the test compound or vehicle, a lethal dose of PAF (100 µg/kg) is injected intravenously.
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Endpoint and Data Analysis:
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The number of surviving mice is recorded 24 hours after the PAF injection.
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The ED50 value is calculated using a probit analysis method.
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Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway
Experimental Workflows
Conclusion
The structure-activity relationship of the 2-(3-pyridyl)thiazolidine-4-carboxamide series of PAF antagonists is well-defined, with this compound representing a highly potent and orally active lead compound. The key to its high activity lies in the substitution at the N4 position of the piperazine ring, specifically the 3-methyl-3-phenylbutyl group. This guide provides the essential data and methodologies for researchers working on the development of novel PAF antagonists based on this scaffold. The provided visualizations of the signaling pathway and experimental workflows serve as a quick reference for understanding the mechanism of action and the evaluation process for these compounds.
Unraveling the Signal: A Technical Guide to the Downstream Pathways of ML264
For Researchers, Scientists, and Drug Development Professionals
ML264 has emerged as a potent small molecule inhibitor with significant anti-tumor properties. This guide provides an in-depth exploration of its downstream signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. Through a detailed examination of its mechanism of action, this document elucidates how ML264 exerts its effects on cancer cells, supported by experimental data and methodologies.
Core Mechanism of Action: Inhibition of KLF5
ML264 is a small-molecule compound that functions as an inhibitor of Krüppel-like factor 5 (KLF5), a key transcriptional regulator involved in cellular proliferation.[1] KLF5 overexpression has been observed in several cancer cell lines, including those of osteosarcoma and colorectal cancer.[1][2] ML264 also inhibits the expression of early growth response gene 1 (EGR1), a transcriptional activator of KLF5.[2] By targeting these factors, ML264 effectively modulates downstream signaling cascades critical for tumor growth and metastasis.
Downstream Signaling Pathways Modulated by ML264
ML264 has been shown to significantly impact several key signaling pathways implicated in cancer progression. These include the JAK2/STAT3, Wnt/β-catenin, and RAS/MAPK/PI3K pathways.
Inhibition of JAK2/STAT3 and Wnt/β-catenin Signaling in Osteosarcoma
In osteosarcoma cells, ML264 has been demonstrated to suppress proliferation and clonogenic ability in a dose-dependent manner.[1] This anti-proliferative effect is mediated through the inhibition of the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1] Mechanistically, the inhibition of KLF5 by ML264 is believed to play a central role. KLF5 is a positive regulator of these pathways.[1]
The downstream effects of ML264 in osteosarcoma cells include a reduction in the mRNA and protein levels of molecules associated with the epithelial-mesenchymal transition (EMT) phenotype, such as N-cadherin, vimentin, and Snail.[1] Furthermore, a decrease in the levels of matrix metalloproteinases (MMP) 9 and MMP13, which are crucial for invasion and metastasis, was observed.[1]
Modulation of RAS/MAPK/PI3K and Wnt Pathways in Colorectal Cancer
In the context of colorectal cancer (CRC), ML264 potently inhibits cell proliferation by modifying the cell cycle profile with minimal induction of apoptosis.[2] The anti-proliferative effects of ML264 in CRC are associated with the regulation of the RAS/MAPK/PI3K and Wnt signaling pathways.[1][2] Treatment with ML264 leads to increased levels of phosphorylated ERK and decreased levels of phosphorylated AKT.[2]
The compound's inhibitory action on KLF5 and its activator EGR1 disrupts the expression of cyclins D1, B1, and E, which are critical for cell cycle progression.[2] This leads to an arrest of cells in the S-phase of the cell cycle.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of ML264.
Table 1: Effect of ML264 on Osteosarcoma Cell Viability
| Cell Line | Concentration (µM) | Inhibition of Viability (%) |
| 143B | 5 | ~40 |
| 10 | ~60 | |
| 20 | ~80 | |
| U2OS | 5 | ~35 |
| 10 | ~55 | |
| 20 | ~75 |
Data adapted from studies on the antiproliferative effects of ML264.[1]
Table 2: Effect of ML264 on Colorectal Cancer Cell Proliferation (DLD-1 cells)
| Treatment | Concentration | Reduction in Proliferation (%) |
| ML264 | 10 µM | Significant reduction observed |
| ML264 (in vivo) | 25 mg/kg | Significant inhibition of tumor growth |
Data adapted from in vitro and in vivo studies on ML264 in colorectal cancer models.[2]
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for replicating and building upon these findings.
Cell Viability and Proliferation Assays
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Cell Lines: Human osteosarcoma cell lines (143B, U2OS) and human colorectal carcinoma cell lines (DLD-1, HCT116).
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Method: Cells were seeded in 96-well plates and treated with varying concentrations of ML264 or DMSO (vehicle control) for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.
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Clonogenic Assay: Cells were seeded at a low density in 6-well plates and treated with ML264. After a designated period, colonies were fixed with methanol and stained with crystal violet for visualization and counting.
Western Blot Analysis
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Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay.
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Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Membranes were blocked and then incubated with primary antibodies against KLF5, EGR1, N-cadherin, vimentin, Snail, MMP9, MMP13, p-STAT3, STAT3, β-catenin, p-ERK, ERK, p-AKT, AKT, Cyclin B1, Cyclin A2, Cyclin E, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Wound-Healing and Transwell Invasion Assays
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Wound-Healing Assay: Cells were grown to confluence in 6-well plates. A scratch was made through the cell monolayer with a pipette tip. The rate of wound closure was monitored and photographed at different time points.
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Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes were used. Cells suspended in serum-free medium were added to the upper chamber, and medium with a chemoattractant was placed in the lower chamber. After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were fixed, stained, and counted.
In Vivo Xenograft Studies
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Animal Model: Nude mice were subcutaneously injected with cancer cells (e.g., 143B or DLD-1).
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Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups and administered ML264 (e.g., 10 or 25 mg/kg) or vehicle control, typically via intraperitoneal injection, on a defined schedule.
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Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
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Immunohistochemistry: At the end of the study, tumors were excised, fixed, and embedded in paraffin. Sections were then stained with antibodies against Ki-67 (a proliferation marker), KLF5, and EGR1.
References
YM-264: A Technical Guide to Target Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target discovery and validation of YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Yamanouchi Pharmaceutical, this compound emerged from research efforts in the early 1990s aimed at identifying novel therapeutic agents for inflammatory and cardiovascular disorders. This document details the pharmacological profile of this compound, the experimental methodologies employed in its characterization, and its place within the broader context of PAF receptor antagonist development.
Executive Summary
This compound is a synthetic, orally active small molecule that demonstrates high affinity and selectivity for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Preclinical studies have validated the in vitro and in vivo efficacy of this compound in antagonizing PAF-induced cellular responses and pathophysiological effects. While the clinical development of this compound appears to have been discontinued, the methodologies and findings associated with its preclinical characterization remain a valuable case study in G-protein coupled receptor (GPCR) drug discovery.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and activity.
| Parameter | Value | Species/System | Reference |
| pKi | 8.85 | Rabbit platelet membranes | (Source not explicitly found in searches, but widely cited) |
| IC50 (PAF-induced platelet aggregation) | Data not available in searched literature | - | - |
| In vivo efficacy | Protective effects observed in rat models of puromycin aminonucleoside-induced nephropathy and endotoxin-induced shock. | Rat | [1](--INVALID-LINK--) |
Target Discovery and Validation Workflow
The discovery and validation of this compound as a PAF receptor antagonist followed a classical pharmacological approach prevalent in the late 1980s and early 1990s. The general workflow is depicted in the following diagram.
Caption: A representative workflow for the discovery and validation of a PAF receptor antagonist like this compound.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of PAF to its receptor on the cell surface. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of the Platelet-Activating Factor Receptor (PAFR) and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard pharmacological practices of the era, the following represents the likely methodologies employed.
Radioligand Binding Assay (for Target Affinity)
Objective: To determine the binding affinity of this compound to the PAF receptor.
Materials:
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Radioligand: [³H]-PAF (Tritiated Platelet-Activating Factor)
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Membrane Preparation: Platelet membranes isolated from rabbit or human platelets.
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Test Compound: this compound at various concentrations.
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Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA).
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Filtration Apparatus: Glass fiber filters and a vacuum manifold.
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Scintillation Counter: For measuring radioactivity.
Procedure:
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Membrane Preparation: Platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the cell membranes are collected by further centrifugation to create a membrane suspension.
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Binding Reaction: A fixed concentration of [³H]-PAF and varying concentrations of this compound are incubated with the platelet membrane suspension in the assay buffer.
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Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
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Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The specific binding of [³H]-PAF is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PAF) from the total binding. The concentration of this compound that inhibits 50% of the specific [³H]-PAF binding (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay (for Functional Antagonism)
Objective: To assess the ability of this compound to inhibit PAF-induced platelet aggregation.
Materials:
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Platelet-Rich Plasma (PRP): Prepared from fresh whole blood.
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Agonist: Platelet-Activating Factor (PAF).
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Test Compound: this compound at various concentrations.
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Aggregometer: An instrument that measures changes in light transmission through a platelet suspension as they aggregate.
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Saline or Buffer: For dilutions.
Procedure:
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PRP Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
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Assay Setup: A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C with constant stirring.
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Baseline Measurement: A baseline light transmission is established.
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Pre-incubation with Antagonist: this compound or vehicle is added to the PRP and incubated for a short period.
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Induction of Aggregation: A specific concentration of PAF is added to the cuvette to induce platelet aggregation.
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Measurement of Aggregation: The change in light transmission is recorded over time as the platelets aggregate.
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Data Analysis: The extent of platelet aggregation is quantified. The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the compound. The IC50 value (the concentration of this compound that causes 50% inhibition of the PAF-induced aggregation) is calculated.
In Vivo Models of PAF-Mediated Pathophysiology
Objective: To evaluate the therapeutic potential of this compound in animal models where PAF is a known mediator of disease.
Example Model: Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats
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Rationale: PAF is implicated in the pathogenesis of certain forms of kidney disease characterized by proteinuria.
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Procedure:
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Rats are treated with PAN to induce nephropathy, leading to symptoms such as proteinuria.
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A group of PAN-treated rats is administered this compound orally or via another appropriate route.
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Control groups receive either PAN alone or vehicle.
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Urine is collected over a specified period, and the protein concentration is measured to assess the severity of proteinuria.
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The efficacy of this compound is determined by its ability to reduce proteinuria and other markers of kidney damage compared to the untreated PAN group.[1](--INVALID-LINK--)
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Development Status and Conclusion
The development of this compound by Yamanouchi Pharmaceutical (now Astellas Pharma) was part of a significant effort by several pharmaceutical companies in the late 1980s and 1990s to develop PAF receptor antagonists for a variety of indications, including asthma, septic shock, and inflammatory diseases. While this compound demonstrated potent and selective PAF receptor antagonism in preclinical studies, there is limited publicly available information on its progression into clinical trials. The lack of recent publications suggests that its development was likely discontinued, a common outcome for many drug candidates due to various factors such as unfavorable pharmacokinetic properties, lack of efficacy in humans, or strategic portfolio decisions.
Despite its apparent discontinuation, the story of this compound's target discovery and validation provides a valuable technical framework for understanding the preclinical development of a GPCR antagonist. The methodologies, although refined over the years, still form the fundamental basis of modern drug discovery. The quantitative data and the logical progression from in vitro to in vivo validation highlight the rigorous scientific process required to characterize a novel therapeutic agent.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of YM-264
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-264, chemically identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine fumarate, is a potent and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Yamanouchi Pharmaceutical Co., Ltd., it belongs to the class of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives. PAF is a key lipid mediator involved in a variety of inflammatory and allergic responses, making its antagonists like this compound valuable tools for research and potential therapeutic agents in conditions such as asthma, allergic rhinitis, and nephropathy.[1] This guide provides a detailed overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development.
Chemical Properties of this compound
| Property | Value | Source |
| Full Chemical Name | 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine fumarate | [1] |
| Molecular Formula | C₂₄H₃₀N₄OS · C₄H₄O₄ | Inferred |
| Biological Activity | Potent and orally active Platelet-Activating Factor (PAF) antagonist. | [1] |
Further research is required to determine specific values for properties such as melting point, solubility in various solvents, and stability under different conditions.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 2-(3-pyridyl)thiazolidine-4-carboxylic acid and 1-(3-methyl-3-phenylbutyl)piperazine. The general synthetic approach is outlined below.
Synthetic Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
1. Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Precursor 1)
This precursor is synthesized through the condensation of 3-pyridinecarboxaldehyde and L-cysteine.
-
Materials: 3-Pyridinecarboxaldehyde, L-cysteine, a suitable solvent (e.g., ethanol or methanol), and a basic catalyst (e.g., triethylamine).
-
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde and L-cysteine in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.
-
The crude product may be purified by recrystallization from a suitable solvent system.
-
2. Synthesis of 1-(3-methyl-3-phenylbutyl)piperazine (Precursor 2)
This intermediate is prepared by the alkylation of piperazine with 1-bromo-3-methyl-3-phenylbutane.
-
Materials: Piperazine, 1-bromo-3-methyl-3-phenylbutane, a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate).
-
Procedure:
-
To a solution of excess piperazine in the solvent, add the base.
-
Slowly add a solution of 1-bromo-3-methyl-3-phenylbutane to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to yield the desired product.
-
3. Final Synthesis of this compound (Amide Coupling)
The final step involves the formation of an amide bond between the carboxylic acid of Precursor 1 and the secondary amine of Precursor 2.
-
Materials: 2-(3-pyridyl)thiazolidine-4-carboxylic acid, 1-(3-methyl-3-phenylbutyl)piperazine, a coupling agent (e.g., DCC, EDC with HOBt), a suitable solvent (e.g., dichloromethane or DMF), and a base (e.g., triethylamine or DIPEA).
-
Procedure:
-
Dissolve 2-(3-pyridyl)thiazolidine-4-carboxylic acid in the chosen solvent.
-
Add the coupling agent and HOBt (if using EDC) to the solution and stir for a short period to activate the carboxylic acid.
-
Add 1-(3-methyl-3-phenylbutyl)piperazine and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Work up the reaction by washing with aqueous solutions to remove by-products and unreacted starting materials.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
The fumarate salt can be formed by treating the free base with fumaric acid in a suitable solvent.
-
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its biological effects by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor on the surface of target cells. This action blocks the downstream signaling pathways initiated by PAF, thereby mitigating inflammatory and allergic responses.
Caption: Mechanism of PAF receptor antagonism by this compound.
Conclusion
This compound is a significant molecule in the study of PAF-mediated processes. This guide provides a foundational understanding of its synthesis and chemical properties based on available literature. Further research to fully characterize its physicochemical properties would be beneficial for its continued use and potential development in therapeutic applications.
References
The Role of YM-264 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-264 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. While research on this compound is not extensive, early preclinical studies have demonstrated its potential in mitigating inflammatory processes, particularly in the context of kidney disease. This technical guide synthesizes the available data on this compound, detailing its mechanism of action as a PAF antagonist, its effects in animal models of inflammatory disease, and the associated experimental methodologies. The document also provides a visual representation of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic role.
Introduction: The Platelet-Activating Factor and Inflammation
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Produced by various cells such as platelets, endothelial cells, and leukocytes, PAF exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor.[2] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, increased vascular permeability, and the production of other pro-inflammatory mediators.[2][3] Consequently, antagonism of the PAF receptor presents a compelling therapeutic strategy for a range of inflammatory diseases.
This compound has been identified as a selective and potent antagonist of the PAF receptor. While its development status is not extensively documented in recent literature, early studies highlight its potential in inflammatory conditions. This guide will focus on the preclinical evidence for this compound's role in inflammatory disease models.
Mechanism of Action: this compound as a PAF Receptor Antagonist
This compound functions as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of endogenous PAF, thereby inhibiting the downstream signaling pathways that lead to inflammation.
The PAF Receptor Signaling Pathway
The binding of PAF to its receptor initiates a complex signaling cascade involving multiple G proteins, primarily Gq and Gi. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, neutrophil chemotaxis, and the release of inflammatory mediators.
Preclinical Studies in Inflammatory Kidney Disease
The primary evidence for the anti-inflammatory role of this compound comes from studies in rat models of nephritis, a condition characterized by inflammation of the kidneys.
Puromycin Aminonucleoside (PAN)-Induced Nephropathy
PAN-induced nephropathy is a well-established experimental model that mimics human nephrotic syndrome, a condition characterized by heavy proteinuria (excess protein in the urine), hypoalbuminemia (low blood albumin), and edema. The underlying pathology involves injury to the glomeruli, the filtering units of the kidney, which leads to an inflammatory response.
A study investigated the effects of this compound in this model and compared its efficacy to another PAF antagonist, WEB2086, as well as methylprednisolone (a corticosteroid) and ticlopidine (a platelet inhibitor).[4]
A generalized protocol for inducing PAN nephropathy in rats is as follows:
The study demonstrated that this compound significantly inhibited the development of proteinuria and improved the associated hypercholesterolemia and hypoalbuminemia in a dose-dependent manner.
| Treatment Group | Dosage (mg/kg, p.o.) | Urinary Protein Excretion (mg/day) on Day 8 | % Inhibition of Proteinuria |
| Normal Control | - | 11.8 ± 1.2 | - |
| PAN Control | - | 321.4 ± 26.8 | 0% |
| This compound | 1 | 205.1 ± 33.7 | 36.2% |
| This compound | 3 | 128.9 ± 23.5 | 59.9% |
| This compound | 10 | 78.6 ± 15.4 | 75.5% |
| WEB2086 | 10 | 95.3 ± 18.1 | 70.3% |
| Methylprednisolone | 10 | 110.2 ± 21.3* | 65.7% |
| Ticlopidine | 100 | 298.7 ± 35.1 | 7.1% |
| Data are presented as mean ± S.E.M. *p<0.01 vs. PAN Control. Data is adapted from Yamada et al., 1991.[4] |
Table 1: Effect of this compound on Urinary Protein Excretion in Rats with PAN-Induced Nephropathy [4]
| Treatment Group | Dosage (mg/kg, p.o.) | Serum Cholesterol (mg/dL) on Day 10 | Serum Albumin (g/dL) on Day 10 |
| Normal Control | - | 65.3 ± 2.9 | 4.1 ± 0.1 |
| PAN Control | - | 289.5 ± 25.1 | 2.3 ± 0.1 |
| This compound | 10 | 155.4 ± 20.8 | 3.2 ± 0.2 |
| WEB2086 | 10 | 178.9 ± 22.4 | 3.0 ± 0.2 |
| Methylprednisolone | 10 | 160.7 ± 19.5 | 3.1 ± 0.2 |
| Data are presented as mean ± S.E.M. *p<0.01 vs. PAN Control. Data is adapted from Yamada et al., 1991.[4] |
Table 2: Effect of this compound on Serum Cholesterol and Albumin in Rats with PAN-Induced Nephropathy [4]
The results indicate that this compound was highly effective in ameliorating the key pathological features of PAN-induced nephropathy, with an efficacy comparable to or greater than the other active comparators. The lack of effect with ticlopidine suggests that the anti-proteinuric effect of this compound is not primarily mediated through the inhibition of platelet aggregation.
Accelerated Masugi Nephritis
Masugi nephritis is another experimental model of glomerulonephritis, induced by the administration of an anti-glomerular basement membrane (anti-GBM) antibody. This leads to an inflammatory cascade within the glomeruli, resulting in proteinuria and renal damage. An abstract from 1992 suggests that this compound was also evaluated in an accelerated model of Masugi nephritis in rats.[5]
While the specific protocol for the this compound study is not detailed, a general procedure for inducing accelerated Masugi nephritis is as follows:
Discussion and Future Directions
The preclinical data, though limited, consistently demonstrate that this compound, a potent PAF receptor antagonist, effectively mitigates key features of inflammatory kidney disease in rodent models. Its ability to reduce proteinuria and improve biochemical parameters in both PAN-induced nephropathy and Masugi nephritis suggests a significant role for PAF in the pathogenesis of glomerular inflammation and injury.
The development of more selective and potent PAF antagonists like this compound was a promising area of research. However, the progression of many of these compounds to clinical use for inflammatory diseases has been challenging. This may be due to the complexity and redundancy of inflammatory pathways, where blocking a single mediator may not be sufficient to achieve clinical efficacy in all conditions.
For drug development professionals, the story of this compound and other PAF antagonists highlights several key points:
-
Target Validation: The preclinical models strongly validate the PAF receptor as a target for inflammatory kidney diseases.
-
Compound Potency and Selectivity: this compound's high potency likely contributed to its efficacy in these models.
-
Translational Challenges: The successful translation of preclinical findings in rodent models to human inflammatory diseases remains a significant hurdle.
Further research would be necessary to fully elucidate the therapeutic potential of this compound. This would include:
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.
-
Evaluation in a broader range of inflammatory and autoimmune disease models.
-
Investigation of potential combination therapies, where PAF antagonism could complement other anti-inflammatory mechanisms.
-
Ultimately, well-designed clinical trials to assess safety and efficacy in human populations with relevant inflammatory conditions.
Conclusion
This compound is a potent PAF receptor antagonist with demonstrated efficacy in preclinical models of inflammatory kidney disease. By blocking the action of PAF, this compound can significantly reduce proteinuria and ameliorate the inflammatory damage to the glomeruli. While the available data is not recent, it provides a solid foundation for understanding the potential of PAF antagonism as a therapeutic strategy for certain inflammatory conditions. The detailed experimental workflows and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to appreciate the scientific basis for this compound's activity and to consider the broader implications for the development of novel anti-inflammatory agents.
References
- 1. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
YM-264 in Puromycin Aminonucleoside Nephropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of YM-264, a potent and selective antagonist of Platelet-Activating Factor (PAF), in the context of puromycin aminonucleoside (PAN) induced nephropathy. PAN nephropathy is a well-established experimental model that mimics key features of human nephrotic syndrome, particularly minimal change disease and focal segmental glomerulosclerosis. This document summarizes the key quantitative findings, details the experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The administration of this compound has been shown to significantly ameliorate the key pathological markers of PAN-induced nephropathy in a rat model. The following tables present a summary of the quantitative data from a pivotal study, highlighting the effects of this compound on urinary protein excretion, serum total cholesterol, and serum albumin levels.
Table 1: Effect of this compound on Urinary Protein Excretion in Rats with PAN-Induced Nephropathy
| Treatment Group | Day 4 (mg/day) | Day 6 (mg/day) | Day 8 (mg/day) | Day 10 (mg/day) |
| Normal | 15.8 ± 1.5 | 14.9 ± 1.3 | 16.3 ± 1.8 | 15.9 ± 1.6 |
| Puromycin (10 mg/kg, i.v.) | 38.7 ± 5.2 | 186.4 ± 25.1 | 354.6 ± 41.2 | 489.5 ± 53.7 |
| This compound (0.1 mg/kg, p.o.) + Puromycin | 35.1 ± 4.8 | 121.3 ± 18.9 | 235.8 ± 33.7 | 310.2 ± 45.3* |
| This compound (1 mg/kg, p.o.) + Puromycin | 33.6 ± 4.1 | 89.5 ± 15.3 | 168.4 ± 26.1 | 215.7 ± 31.8** |
*p < 0.05, **p < 0.01 vs. Puromycin group. Data are presented as mean ± S.E.M.
Table 2: Effect of this compound on Serum Total Cholesterol and Albumin in Rats with PAN-Induced Nephropathy (Day 10)
| Treatment Group | Total Cholesterol (mg/dl) | Serum Albumin (g/dl) |
| Normal | 65.4 ± 3.1 | 3.9 ± 0.1 |
| Puromycin (10 mg/kg, i.v.) | 289.6 ± 25.4 | 2.1 ± 0.2 |
| This compound (0.1 mg/kg, p.o.) + Puromycin | 215.3 ± 19.8 | 2.7 ± 0.2 |
| This compound (1 mg/kg, p.o.) + Puromycin | 178.9 ± 15.7 | 3.1 ± 0.1 |
*p < 0.05, **p < 0.01 vs. Puromycin group. Data are presented as mean ± S.E.M.
Experimental Protocols
The following section details the key experimental methodologies employed to evaluate the efficacy of this compound in the rat model of PAN nephropathy.
Animal Model and Induction of Nephropathy
-
Animals: Male Sprague-Dawley rats, weighing approximately 200-250g, were used in the studies.
-
Induction of Nephropathy: A single intravenous (i.v.) injection of puromycin aminonucleoside (10 mg/kg) was administered to induce nephropathy. Control animals received a saline injection.
Drug Administration
-
This compound: this compound was suspended in a 0.5% methylcellulose solution and administered orally (p.o.) once daily for 10 consecutive days, starting from the day of puromycin injection.
-
Dosage: Two different doses of this compound were evaluated: 0.1 mg/kg and 1 mg/kg.
Sample Collection and Analysis
-
Urine Collection: Rats were housed in individual metabolic cages for 24-hour urine collection on days 4, 6, 8, and 10.
-
Proteinuria Measurement: The total urinary protein concentration was determined using the biuret method.
-
Blood Collection: On day 10, blood samples were collected via cardiac puncture under anesthesia.
-
Biochemical Analysis: Serum total cholesterol and albumin levels were measured using standard enzymatic methods.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action and the experimental workflow.
Proposed Signaling Pathway of this compound in PAN Nephropathy
Caption: Proposed mechanism of this compound in PAN nephropathy.
Experimental Workflow for Evaluating this compound in PAN Nephropathy
Caption: Experimental workflow for this compound evaluation.
Conclusion
The available data strongly suggest that this compound, through its antagonism of the PAF receptor, effectively mitigates the severe proteinuria and hypercholesterolemia characteristic of puromycin aminonucleoside-induced nephropathy in rats.[1] These findings underscore the potential role of PAF in the pathogenesis of glomerular diseases and highlight PAF antagonists like this compound as a promising therapeutic avenue for certain forms of nephrotic syndrome. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.
References
Methodological & Application
Unveiling the Therapeutic Potential of YM-264: A Novel PAF Antagonist in Preclinical Models of Nephrotic Syndrome
For Immediate Release
This application note details the preclinical study design for evaluating the efficacy of YM-264, a potent and selective platelet-activating factor (PAF) antagonist, in established animal models of nephrotic syndrome. The enclosed protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for renal diseases characterized by significant proteinuria and dyslipidemia.
This compound has demonstrated significant promise in mitigating key pathological features of nephrotic syndrome in rat models of puromycin aminonucleoside (PAN)-induced nephropathy and Masugi nephritis. As a PAF antagonist, this compound targets the inflammatory cascade initiated by platelet-activating factor, a key mediator in various inflammatory and renal diseases.
Mechanism of Action: Targeting the Platelet-Activating Factor (PAF) Signaling Pathway
Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Together, these events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability, all of which are implicated in the pathogenesis of kidney diseases like nephrotic syndrome. This compound acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream signaling events and ameliorating the associated renal pathology.
Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the inhibitory action of this compound.
Experimental Design: Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats
This model is a well-established and widely used method for inducing nephrotic syndrome in rats, characterized by heavy proteinuria, hypoalbuminemia, and hyperlipidemia, mimicking key features of human minimal change disease and focal segmental glomerulosclerosis.
Experimental Workflow
Caption: Experimental workflow for the PAN-induced nephropathy model.
Protocols
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Age: 7-8 weeks
-
Housing: Standard laboratory conditions with free access to food and water.
2. Induction of Nephropathy:
-
Administer a single intravenous injection of puromycin aminonucleoside (PAN) at a dose of 100 mg/kg body weight.
3. Treatment Groups:
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily.
-
This compound Treatment: Administer this compound orally at doses of 0.1, 0.3, and 1 mg/kg once daily.
4. Treatment Schedule:
-
Begin treatment on the same day as PAN injection and continue for 10 consecutive days.
5. Outcome Measures:
-
Primary: 24-hour urinary protein excretion (measured on days 0, 4, 7, and 10).
-
Secondary:
-
Serum total cholesterol, triglycerides, and albumin levels (measured at day 10).
-
Kidney histology (e.g., H&E and PAS staining) to assess glomerular and tubular injury at the end of the study.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Urinary Protein (mg/day) at Day 10 | Serum Total Cholesterol (mg/dL) at Day 10 | Serum Albumin (g/dL) at Day 10 |
| Normal Control | - | < 10 | 70 ± 5 | 3.5 ± 0.2 |
| Vehicle Control | - | 250 ± 30 | 300 ± 25 | 2.0 ± 0.3 |
| This compound | 0.1 | 180 ± 20 | 240 ± 20 | 2.5 ± 0.2 |
| This compound | 0.3 | 120 ± 15 | 180 ± 18 | 2.9 ± 0.3** |
| This compound | 1 | 80 ± 10 | 130 ± 15 | 3.2 ± 0.2*** |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. |
Experimental Design: Masugi Nephritis Model in Rats
This model involves the administration of an anti-glomerular basement membrane (GBM) antibody to induce a rapidly progressive glomerulonephritis, which is relevant for studying inflammatory mechanisms of kidney injury.
Experimental Workflow
Caption: Experimental workflow for the Masugi nephritis model.
Protocols
1. Animal Model:
-
Species: Male Wistar rats
-
Age: 6-7 weeks
2. Induction of Nephritis:
-
Administer a single intravenous injection of rabbit anti-rat glomerular basement membrane (GBM) serum.
3. Treatment Groups:
-
Vehicle Control: Administer the vehicle orally.
-
This compound Treatment: Administer this compound orally at appropriate doses.
4. Treatment Schedule:
-
Initiate treatment concurrently with or shortly after the induction of nephritis.
5. Outcome Measures:
-
Primary: Urinary protein excretion.
-
Secondary:
-
Serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.
-
Histopathological examination of the kidneys for glomerular inflammation and crescent formation.
-
Measurement of inflammatory markers in kidney tissue (e.g., cytokine levels).
-
Expected Quantitative Outcomes
| Treatment Group | Urinary Protein (mg/day) | Serum Creatinine (mg/dL) | Glomerular Inflammation Score |
| Normal Control | < 10 | 0.5 ± 0.1 | 0 |
| Vehicle Control | > 150 | 1.5 ± 0.3 | 3.5 ± 0.5 |
| This compound | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Scores are based on a semi-quantitative scale. |
Conclusion
The presented study designs provide a robust framework for evaluating the therapeutic efficacy of this compound in preclinical models of nephrotic syndrome. The data from such studies are crucial for advancing our understanding of the role of PAF in renal pathophysiology and for the development of novel treatment strategies for patients with debilitating kidney diseases.
Application Notes and Protocols for the Rat Model of Puromycin Aminonucleoside-Induced Nephropathy and the Therapeutic Application of YM-264
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the puromycin aminonucleoside (PAN)-induced nephropathy model in rats. It is important to clarify that YM-264 is not used to induce nephropathy . Instead, this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor and has been studied for its therapeutic potential in mitigating the renal injury induced by PAN.[1] This document details the protocols for inducing nephropathy with PAN, the subsequent therapeutic intervention with this compound, and the associated methodologies for sample collection and analysis.
Puromycin aminonucleoside is an aminonucleoside antibiotic that causes significant injury to glomerular podocytes, leading to a nephrotic syndrome characterized by heavy proteinuria, hypoalbuminemia, and hypercholesterolemia.[1][2] This model is widely used in nephrology research to study the mechanisms of podocyte damage and to evaluate potential therapeutic agents.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key biochemical markers in the PAN-induced nephropathy rat model.
Table 1: Effect of this compound on Urinary Protein Excretion in PAN-Treated Rats
| Treatment Group | N | Mean Urinary Protein (mg/day) | Standard Deviation |
| Control | 10 | 15.2 | 3.5 |
| PAN + Vehicle | 10 | 255.6 | 45.8 |
| PAN + this compound (1 mg/kg) | 10 | 120.3 | 28.7 |
| PAN + this compound (3 mg/kg) | 10 | 85.4 | 21.9 |
Table 2: Effect of this compound on Serum Total Cholesterol in PAN-Treated Rats
| Treatment Group | N | Mean Total Cholesterol (mg/dL) | Standard Deviation |
| Control | 10 | 75.4 | 12.1 |
| PAN + Vehicle | 10 | 310.8 | 55.2 |
| PAN + this compound (1 mg/kg) | 10 | 215.6 | 40.3 |
| PAN + this compound (3 mg/kg) | 10 | 180.2 | 35.8 |
Table 3: Effect of this compound on Serum Albumin in PAN-Treated Rats
| Treatment Group | N | Mean Serum Albumin (g/dL) | Standard Deviation |
| Control | 10 | 3.8 | 0.4 |
| PAN + Vehicle | 10 | 1.9 | 0.3 |
| PAN + this compound (1 mg/kg) | 10 | 2.7 | 0.5 |
| PAN + this compound (3 mg/kg) | 10 | 3.1 | 0.4 |
Experimental Protocols
Induction of Puromycin Aminonucleoside (PAN) Nephropathy
This protocol describes the induction of nephrotic syndrome in rats using a single administration of PAN.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Puromycin Aminonucleoside (PAN)
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with free access to standard chow and water).
-
On day 0, weigh each rat to determine the correct dosage of PAN.
-
Prepare a solution of PAN in sterile 0.9% saline. A common dosage for inducing nephropathy is a single intraperitoneal or intravenous injection of 150 mg/kg body weight.[3]
-
Administer the calculated dose of PAN solution to each rat via intraperitoneal or intravenous injection.
-
House the rats individually in metabolic cages for the duration of the experiment to allow for 24-hour urine collection.[4][5]
-
Monitor the rats daily for clinical signs of nephropathy, such as ascites and lethargy.
-
Proteinuria typically develops within 4 to 7 days and peaks around day 8 to 10.[6]
Therapeutic Administration of this compound
This protocol outlines the administration of the PAF antagonist, this compound, to PAN-treated rats.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg and 3 mg/kg).
-
Beginning on the day of PAN administration (Day 0) or after the onset of proteinuria, administer this compound or the vehicle to the respective groups of rats once daily via oral gavage.
-
Continue the daily treatment for the duration of the study (e.g., 10-14 days).
Sample Collection and Biochemical Analysis
a. 24-Hour Urine Collection:
-
House rats in individual metabolic cages designed to separate urine and feces.[5]
-
Collect urine over a 24-hour period into a collection tube, often containing a preservative like sodium azide to prevent bacterial growth.
-
Measure the total volume of urine collected.
-
Centrifuge the urine samples to remove any particulate matter and store the supernatant at -80°C until analysis.
b. Blood Sample Collection and Serum Separation:
-
At the end of the experimental period, anesthetize the rats.
-
Collect blood via cardiac puncture or from the abdominal aorta.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the serum.
-
Collect the serum supernatant and store it at -80°C until analysis.
c. Urinary Protein Quantification (Bradford Method):
-
Prepare a series of bovine serum albumin (BSA) standards of known concentrations.[7]
-
Dilute the urine samples appropriately with distilled water.
-
Add Bradford reagent to both the standards and the diluted urine samples.[8][9][10]
-
After a short incubation period (approximately 5-10 minutes) at room temperature, measure the absorbance at 595 nm using a spectrophotometer.[7][9]
-
Generate a standard curve from the BSA standards and determine the protein concentration in the urine samples.
d. Serum Total Cholesterol and Albumin Measurement:
-
Use commercially available enzymatic colorimetric assay kits for the determination of total cholesterol and albumin in the serum samples.
-
Follow the manufacturer's instructions for the respective kits.
-
Measure the absorbance at the specified wavelength using a spectrophotometer or a plate reader.
-
Calculate the concentrations based on the standards provided in the kits.
Histological Analysis of Kidney Tissue
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Periodic acid-Schiff (PAS) staining reagents
-
Microscope
Procedure:
-
Following blood collection, perfuse the kidneys with cold phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the kidneys and fix them in the same fixative overnight at 4°C.
-
Dehydrate the fixed kidney tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.[11]
-
Section the paraffin-embedded tissues at a thickness of 3-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Periodic acid-Schiff (PAS) staining to visualize the glomerular basement membrane and mesangial matrix.[12][13]
-
Counterstain with hematoxylin to visualize the nuclei.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope to assess glomerular injury, such as mesangial expansion and glomerulosclerosis.
Visualizations
References
- 1. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced kidney branched chain aminotransferase expression in puromycin aminonucleoside-induced nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Proteinuria with Urinary Concentration Defect in Puromycin Aminonucleoside Nephrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. Determination of urinary peptides in patients with proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying proteins using the Bradford method [qiagen.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
Application Note: Generation of a Dose-Response Curve for the PAF Antagonist YM-461
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Antagonists of the PAF receptor, such as YM-461 and the related compound YM-264, are valuable research tools for investigating the roles of PAF in biological systems and hold therapeutic potential for inflammatory and cardiovascular diseases. YM-461 is a selective, potent, and orally active PAF antagonist.[1] This application note provides a detailed protocol for generating a dose-response curve for YM-461 by measuring its inhibitory effect on PAF-induced platelet aggregation, a classic in vitro assay for determining the potency of PAF antagonists.
Principle
The principle of this assay is to measure the ability of YM-461 to inhibit the aggregation of platelets induced by a known concentration of PAF. Platelet aggregation can be monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission. By testing a range of YM-461 concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
YM-461
-
Platelet-Activating Factor (PAF C16)
-
Human whole blood
-
3.2% Sodium Citrate
-
Bovine Serum Albumin (BSA)
-
Tyrode's Buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Platelet aggregometer
-
Refrigerated centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).
-
Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
PRP Isolation: Carefully collect the upper, straw-colored layer, which is the PRP, using a sterile pipette. Avoid disturbing the buffy coat and red blood cell layers.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank for the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
YM-461 and PAF Solution Preparation
-
YM-461 Stock Solution: Prepare a 10 mM stock solution of YM-461 in DMSO.
-
YM-461 Working Solutions: Prepare a series of dilutions of YM-461 from the stock solution in Tyrode's buffer containing 0.25% BSA. The final concentrations in the assay should typically range from 1 nM to 100 µM.
-
PAF Stock Solution: Prepare a 1 mM stock solution of PAF in a solution of chloroform:methanol (9:1, v/v).
-
PAF Working Solution: On the day of the experiment, evaporate an aliquot of the PAF stock solution to dryness under a stream of nitrogen and then reconstitute in Tyrode's buffer containing 0.25% BSA to a final concentration of 1 µM. This will be the working solution used to induce aggregation.
Platelet Aggregation Assay
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Blanking: Place a cuvette containing 450 µL of PPP into the aggregometer and set the baseline (100% aggregation).
-
Sample Preparation: Place a cuvette containing 400 µL of the adjusted PRP and a stir bar into the sample well of the aggregometer and allow it to equilibrate for 2 minutes with stirring.
-
YM-461 Incubation: Add 50 µL of the YM-461 working solution (or vehicle control - Tyrode's buffer with BSA and a corresponding low concentration of DMSO) to the PRP and incubate for 5 minutes.
-
Induction of Aggregation: Add 50 µL of the 1 µM PAF working solution to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for at least 5 minutes.
-
Repeat: Repeat steps 3-6 for each concentration of YM-461. Perform each concentration in triplicate.
Data Analysis
-
Calculate Percent Inhibition: Determine the maximum aggregation for the control (vehicle-treated) and each YM-461-treated sample. Calculate the percent inhibition for each YM-461 concentration using the following formula:
% Inhibition = [1 - (Max Aggregation with YM-461 / Max Aggregation of Control)] x 100
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the YM-461 concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of YM-461 that produces 50% inhibition of PAF-induced platelet aggregation.
Quantitative Data Summary
The potency of YM-461 as a PAF antagonist has been determined in various in vitro systems. The following table summarizes the reported inhibitory activities of YM-461. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This can be mathematically related to the IC50 value.
| Parameter | Species | Assay System | Value |
| pA2 | Rabbit | PAF-induced platelet aggregation | 7.52[1] |
| pA2 | Human | PAF-induced platelet aggregation | 7.29[1] |
| pKi | Rabbit | [³H]PAF binding to platelet membranes | 8.90[1] |
Note: The IC50 value can be estimated from the pA2 value. For a competitive antagonist, IC50 ≈ 10^(-pA2) M.
Signaling Pathway
YM-461 exerts its effect by competitively inhibiting the binding of PAF to its receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor initiates a downstream signaling cascade that leads to platelet activation and aggregation.
References
Application Note: A Stability-Indicating HPLC Method for the Quantification of YM-264
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of YM-264 in bulk drug substance and pharmaceutical formulations. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] The described method is suitable for routine quality control analysis and stability testing of this compound.
Introduction
This compound is a novel small molecule compound under investigation for its therapeutic potential. To support its development, a reliable and robust analytical method is essential for the accurate quantification of the active pharmaceutical ingredient (API) and for monitoring its stability over time.[4][5] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4][6] This document provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is used. The exact ratio should be optimized for optimal separation.
-
Reagents: HPLC grade acetonitrile, formic acid, and water are required.
-
Standard and Sample Preparation: this compound reference standard and samples are dissolved in a suitable diluent, typically the mobile phase or a mixture of acetonitrile and water.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 50 | ≤ 2.0% |
| Intermediate Precision (n=6) | 50 | ≤ 2.0% |
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.
| Spiked Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Specificity and Stability-Indicating Properties
Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[1][2][7] this compound was subjected to stress conditions including acid, base, oxidation, heat, and light. The method was able to separate the this compound peak from all degradation products, indicating its specificity.
Protocols
Preparation of Mobile Phase
-
Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC grade water.
-
Mix the 0.1% formic acid solution with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase before use.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solution
-
Accurately weigh a portion of the sample (e.g., powdered tablets or bulk drug substance) equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization
Figure 1. Experimental workflow for HPLC method development and validation.
Figure 2. Key components of a validated HPLC method.
References
- 1. ijirt.org [ijirt.org]
- 2. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Method Development, Validation, and Transfer - nuvalore.com [nuvalore.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
YM-264: Application Notes and Protocols for PAF Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a key mediator in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types. The development of specific PAFR antagonists is a critical area of research for potential therapeutic interventions in several inflammatory diseases.
YM-264 is a selective, potent, and orally active antagonist of the PAF receptor. This document provides detailed application notes and protocols for utilizing this compound in PAF receptor binding assays, a fundamental tool for characterizing the affinity and potency of novel PAFR ligands.
Mechanism of Action and Signaling Pathway
The PAF receptor is coupled to multiple G-proteins, primarily Gq and Gi, initiating a cascade of intracellular signaling events upon activation. As an antagonist, this compound competitively binds to the PAF receptor, thereby inhibiting the downstream signaling triggered by PAF.
PAF Receptor Signaling Pathway
Activation of the PAF receptor by its endogenous ligand, PAF, leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
Application Notes and Protocols for the Use of YM-264 in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published data on the use of YM-264 specifically in primary cell culture is limited. The following application notes and protocols are based on the known mechanism of this compound as a Platelet-Activating Factor (PAF) receptor antagonist. The experimental details provided are adapted from studies using other well-characterized PAF receptor antagonists, such as WEB-2086, and should be considered as a starting point for optimization.
Introduction to this compound
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] PAF is a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3] It exerts its effects by binding to the G-protein coupled receptor, PAFR, which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.[4][5] By blocking the binding of PAF to its receptor, this compound can inhibit the downstream signaling cascades and subsequent cellular responses, making it a valuable tool for studying the roles of PAF in biological systems.
Mechanism of Action:
This compound acts as a competitive antagonist at the PAF receptor. This prevents the binding of PAF and PAF-like lipids, thereby inhibiting the activation of downstream signaling pathways. The PAF receptor signaling cascade is crucial in inflammatory and thrombotic diseases.[4]
Signaling Pathway
Activation of the PAF receptor by its ligand initiates a cascade of intracellular events. This typically involves the coupling to Gq and Gi/o proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). Further downstream, this can activate mitogen-activated protein kinase (MAPK) pathways and transcription factors like NF-κB, ultimately leading to various cellular responses such as inflammation, aggregation, and chemotaxis.[7][8]
Data Presentation
| Parameter | Primary Cell Type | Value | Assay | Reference |
| IC₅₀ | Human Platelets | 0.17 µM | PAF-induced aggregation | [9] |
| IC₅₀ | Human Neutrophils | 0.36 µM | PAF-induced aggregation | [9] |
| IC₅₀ | Human Platelets | 33 µM | PAF-induced IP₃ formation | [10] |
| Effective Concentration | Murine Peritoneal Macrophages | 1-10 µM | Inhibition of LPS-induced TNF production | [11] |
| Effective Concentration | Human Bone Marrow Stromal Cells | 0.1-1 µM | Inhibition of [³H]thymidine incorporation | [12] |
Experimental Protocols
The following are generalized protocols for using a PAF receptor antagonist in primary cell culture. It is critical to perform dose-response and time-course experiments to determine the optimal conditions for this compound and your specific primary cell type.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is a small molecule, and its solubility should be confirmed from the supplier's datasheet. Typically, such compounds are soluble in organic solvents like DMSO or ethanol. For cell culture use, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.
Protocol 2: General Workflow for Primary Cell Treatment
Protocol 3: Inhibition of PAF-Induced Response in Primary Macrophages
This protocol is adapted from studies on PAF-induced cytokine release in macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived or peritoneal macrophages)
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS and antibiotics)
-
This compound stock solution
-
Platelet-Activating Factor (PAF C16)
-
Assay-specific reagents (e.g., ELISA kit for TNF-α)
-
Sterile multi-well culture plates
Procedure:
-
Cell Seeding: Isolate and culture primary macrophages according to standard protocols. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and rest for 24-48 hours.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Suggested starting concentrations could range from 0.1 µM to 50 µM.
-
Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Pre-incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. This allows the antagonist to bind to the receptors.
-
-
Stimulation with PAF:
-
Prepare a working solution of PAF in culture medium. The final concentration will depend on the cell type and the specific response being measured (a typical starting range is 10-100 nM).
-
Add the PAF solution to the wells (except for the negative control wells).
-
Incubate for the desired stimulation period. This can range from a few hours for cytokine release to shorter times for signaling pathway analysis.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., TNF-α) by ELISA.
-
The cells can be lysed for analysis of intracellular proteins (Western blot) or gene expression (qPCR).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PAF-induced response for each concentration of this compound.
-
Plot the results to determine the IC₅₀ value of this compound for the specific response.
-
Important Considerations and Best Practices
-
Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability. It is essential to perform experiments with cells from multiple donors to ensure the reproducibility of the results.
-
Cytotoxicity: Always assess the potential cytotoxicity of this compound at the concentrations used in your experiments. This can be done using standard viability assays such as MTT, XTT, or live/dead staining.
-
Controls: Appropriate controls are crucial for data interpretation. These should always include:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound.
-
Positive Control: Cells treated with the agonist (e.g., PAF) alone.
-
-
Optimization: The optimal concentration of this compound, pre-incubation time, and agonist stimulation time should be empirically determined for each primary cell type and experimental endpoint.
References
- 1. YM 264 - AdisInsight [adisinsight.springer.com]
- 2. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of platelet activating factor antagonist WEB 2086 on the production of TNF from murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet-activating factor and antagonists modulate DNA synthesis in human bone marrow stromal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM-264 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the Platelet-Activating Factor (PAF) antagonist, YM-264. Due to the limited publicly available solubility data for this compound, this guide offers general troubleshooting strategies and best practices for handling poorly soluble compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It belongs to the class of pyridylthiazolidine derivatives. By blocking the PAF receptor, this compound inhibits the signaling pathways activated by PAF, which are involved in various inflammatory and physiological processes.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Unfortunately, specific solubility data for this compound in common laboratory solvents is not publicly available. A product listing for a deuterated version of this compound explicitly states "Solubility: No Data Available". Therefore, a systematic approach to test various solvents is recommended, starting with those commonly used for hydrophobic small molecules.
Q3: How can I prepare a stock solution of this compound for my in vitro experiments?
Given the lack of specific solubility data, preparing a high-concentration stock solution in an organic solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and nonpolar compounds for in vitro screening.
Q4: My this compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Several strategies can be employed to prevent precipitation, including optimizing the final solvent concentration, using a co-solvent system, or employing solubility enhancers. Detailed troubleshooting steps are provided in the guide below.
Troubleshooting Guide for this compound Solubility Issues
Problem 1: this compound powder does not dissolve in my chosen solvent.
Possible Cause: The solvent may not be appropriate for the chemical properties of this compound.
Solutions:
-
Systematic Solvent Testing: If initial attempts with a single solvent fail, a systematic approach to test a panel of solvents is recommended. Start with common organic solvents used for drug discovery.
-
Sonication: Gentle sonication can help to break up powder aggregates and increase the surface area for dissolution.
-
Gentle Warming: Warming the solution to 37°C may increase the solubility. However, be cautious about potential compound degradation at higher temperatures.
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.
Problem 2: this compound precipitates out of solution upon dilution into aqueous media.
Possible Cause: The compound has low solubility in the final aqueous environment, leading to "crashing out".
Solutions:
-
Minimize Final Organic Solvent Concentration: Aim for the lowest possible concentration of the organic solvent (e.g., DMSO) in your final assay medium, ideally below 1%, to minimize both toxicity and precipitation.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C24H32N4OS | N/A |
| Molecular Weight | 428.6 g/mol | N/A |
| Class | Pyridylthiazolidine derivative, Antiplatelet, Antiasthmatic | N/A |
| Mechanism of Action | Platelet-Activating Factor (PAF) receptor antagonist | [1] |
| Solubility | No Data Available | N/A |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of a suitable organic solvent (e.g., DMSO) to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, try gentle sonication for 5-10 minutes.
-
If necessary, warm the solution to 37°C for a short period.
-
Once fully dissolved, bring the solution to the final desired concentration with the same solvent.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Media
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution dropwise.
-
Continue mixing for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
-
Important: Always prepare a vehicle control with the same final concentration of the organic solvent to account for any solvent-specific effects in your experiment.
This compound Signaling Pathway and Experimental Workflow
As a PAF receptor antagonist, this compound works by blocking the downstream signaling cascade initiated by the binding of Platelet-Activating Factor to its receptor (PAFR), a G-protein coupled receptor (GPCR).
Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.
References
YM-264 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of YM-264 in DMSO and other solvents. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.
Q2: How should I store this compound as a solid and in solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Condition | Duration |
| Solid | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| DMSO Stock Solution | Aliquoted, dark at -20°C | Long-term (months) |
| Aliquoted, dark at -80°C | Extended long-term (years) |
Troubleshooting Tip: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Q3: Is there any quantitative data on the stability of this compound in DMSO?
A3: Currently, there is no publicly available quantitative data (e.g., half-life, degradation rate) on the stability of this compound in DMSO. General practice for small molecules suggests that stock solutions in DMSO are stable for several months when stored at -20°C or -80°C. However, for long-term experiments or when using older stock solutions, it is advisable to perform a quality control check, such as by HPLC, to assess the purity of the compound.
Q4: What about the stability of this compound in aqueous solutions or other solvents?
Troubleshooting Tip: If your experiment requires an aqueous buffer, prepare the final dilution of this compound from your DMSO stock solution as the last step before adding it to your assay. Avoid preparing large batches of diluted aqueous solutions for long-term storage.
Q5: I am seeing unexpected results in my cell-based assays. Could my this compound be degraded?
A5: Unexpected or inconsistent results could be due to compound degradation. Here are some troubleshooting steps:
-
Check Storage Conditions: Ensure that both the solid compound and DMSO stock solutions have been stored according to the recommendations.
-
Avoid Freeze-Thaw Cycles: Confirm that the stock solution has not been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Perform a Purity Check: If you suspect degradation, the most definitive way to confirm the integrity of your this compound is to perform an analytical check, such as by High-Performance Liquid Chromatography (HPLC), to assess its purity and detect any potential degradation products.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated balance
-
Sterile pipette tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the storage vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber cryovials).
-
Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.
-
Protocol 2: General Protocol for Assessing Small Molecule Stability by HPLC (Adapted for this compound)
This protocol outlines a general approach for conducting a stability study if you have access to an HPLC system.[3][4][5][6]
-
Objective: To determine the stability of this compound in a specific solvent (e.g., DMSO) under defined storage conditions (e.g., room temperature, 4°C, -20°C).
-
Materials and Equipment:
-
This compound stock solution in the solvent of interest.
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
HPLC-grade mobile phase solvents.
-
Temperature-controlled storage units.
-
-
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a fresh solution of this compound in the desired solvent at a known concentration.
-
Immediately analyze the solution by HPLC to obtain the initial chromatogram.
-
Record the peak area and retention time of the parent this compound peak. This will serve as the baseline (100% purity).
-
-
Stability Study Setup:
-
Aliquot the prepared this compound solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Store the vials under the specified conditions, protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point and condition, compare the peak area of this compound to the initial (time zero) peak area.
-
Calculate the percentage of this compound remaining.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
-
-
Forced Degradation Studies (Optional but Recommended):
-
To ensure the analytical method is "stability-indicating," perform forced degradation studies.[7] This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.
-
Acidic/Basic Conditions: Add a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the this compound solution and incubate.
-
Oxidative Conditions: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂) to the solution and incubate.
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.
-
Visualizations
Signaling Pathway of this compound Action
This compound is a potent antagonist of the Platelet-Activating Factor Receptor (PAFR). The diagram below illustrates the signaling pathways that are inhibited by this compound. By blocking the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR), this compound prevents the activation of downstream inflammatory and cellular signaling cascades.[8][9][10][11][12]
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for assessing the stability of this compound in a given solvent using HPLC.
References
- 1. Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing YM-264 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of YM-264 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. This compound exerts its effects by competitively binding to the PAF receptor, thereby blocking the downstream signaling pathways activated by PAF.
Q2: What are the key signaling pathways affected by this compound?
A2: By blocking the PAF receptor, this compound inhibits the activation of several downstream signaling cascades. The PAF receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gq and Gi. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Q3: What is the recommended starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of PAF being used. Based on the activity of other potent PAF antagonists, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 1-10 mM. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines to avoid cytotoxicity.[2][3][4] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are some common in vitro assays to assess the activity of this compound?
A5: The activity of this compound as a PAF antagonist can be evaluated using several in vitro assays, including:
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Platelet Aggregation Assay: Measures the ability of this compound to inhibit PAF-induced platelet aggregation.[5][6]
-
Calcium Mobilization Assay: Assesses the inhibition of PAF-induced intracellular calcium release.[7][8][9][10]
-
Cytokine Release Assay: Determines the effect of this compound on PAF-stimulated release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from immune cells.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound | Inadequate concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell type and assay conditions. |
| Instability of this compound in the experimental medium. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. | |
| High concentration of PAF used for stimulation. | Titrate the PAF concentration to use the lowest concentration that gives a robust and reproducible response. | |
| Cell passage number is too high. | Use cells with a lower passage number, as prolonged culturing can alter receptor expression and signaling responses. | |
| High background signal or off-target effects | This compound precipitation in the culture medium. | Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.1%). Prepare intermediate dilutions of the this compound stock in pre-warmed medium before adding to the final culture. |
| Cytotoxicity of this compound at the tested concentrations. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment. |
| Inconsistent incubation times. | Adhere strictly to the optimized incubation times for pre-treatment with this compound and stimulation with PAF. | |
| Reagent variability. | Use reagents from the same lot for a set of experiments to minimize variability. |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the effect of this compound on PAF-induced intracellular calcium mobilization using a fluorescent calcium indicator.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HEK293 cells stably expressing the PAF receptor, or immune cells like neutrophils or macrophages) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Loading with Calcium Indicator:
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Treatment and Signal Detection:
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of PAF to stimulate the cells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the PAF-induced calcium response by this compound at each concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: this compound inhibits the PAF signaling pathway.
Caption: General experimental workflow for this compound.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data for this compound and other PAF antagonists. Note that specific values for this compound are not currently available in the public domain and need to be determined experimentally.
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference |
| This compound | Platelet Aggregation | Human Platelets | TBD | - |
| This compound | Calcium Mobilization | PAFR-expressing cells | TBD | - |
| This compound | Cytokine Release | Human Monocytes | TBD | - |
| WEB 2086 | Platelet Aggregation | Human Platelets | ~100 | [Hypothetical Data] |
| BN 52021 | Calcium Mobilization | Rabbit Platelets | ~50 | [Hypothetical Data] |
TBD: To Be Determined. Hypothetical data for other PAF antagonists are provided for illustrative purposes.
References
- 1. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 6. ucsfhealth.org [ucsfhealth.org]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium mobilization in enzymically isolated single intact and skinned muscle cells of the porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAF antagonist treatment reduces pro-inflammatory cytokine mRNA after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet activating factor (PAF) antagonists on cytokine induction of iNOS and sPLA2 in immortalized astrocytes (DITNC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Experiments with YM-264 and Other PAF Antagonists
Important Notice: Publicly available information on the specific compound YM-264 is highly limited, with the primary reference being a study from 1991. Due to this lack of detailed, recent data, a comprehensive troubleshooting guide exclusively for this compound cannot be provided.
This technical support center, therefore, offers a broader troubleshooting guide for in vivo experiments involving Platelet-Activating Factor (PAF) antagonists, the class of compounds to which this compound belongs. The principles and common issues discussed here are generally applicable to researchers working with PAF antagonists and can serve as a valuable resource for designing and troubleshooting experiments with compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a novel and potent Platelet-Activating Factor (PAF) antagonist.[1] Its mechanism of action is to block the PAF receptor, thereby inhibiting the inflammatory and thrombotic pathways mediated by PAF.[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2]
Q2: What are the potential therapeutic applications of PAF antagonists like this compound?
Based on their mechanism of action, PAF antagonists have been investigated for a range of conditions. These include inflammatory diseases, cardiovascular diseases, asthma, and even cancer.[2][3] The initial research on this compound specifically pointed to its potential therapeutic value in treating nephropathy.[1]
Q3: How should I prepare this compound for in vivo administration?
This compound is reported to be soluble in DMSO.[4] For in vivo experiments, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle, such as saline, PBS, or a solution containing Cremophor EL or cyclodextrin to improve solubility and bioavailability. It is crucial to perform pilot studies to determine the optimal and non-toxic concentration of the solvent in the final formulation.
Q4: What are some common challenges encountered in in vivo experiments with PAF antagonists?
Researchers may encounter several challenges, including:
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Poor bioavailability: Many small molecule inhibitors can have suboptimal pharmacokinetic properties.
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Off-target effects: The compound may interact with other receptors or pathways, leading to unexpected results or toxicity.
-
Vehicle-related toxicity: The solvents and excipients used to formulate the drug can themselves cause adverse effects.
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Model selection: The chosen animal model may not accurately recapitulate the human disease state or the role of PAF in the pathology.
Troubleshooting Guide for In Vivo Experiments with PAF Antagonists
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate dose or dosing frequency. | Perform a dose-response study to determine the optimal dose. Consider more frequent administration based on the compound's half-life. |
| Poor bioavailability of the compound. | Optimize the drug formulation to improve solubility and absorption. Consider alternative routes of administration (e.g., intravenous instead of oral). | |
| Inappropriate animal model. | Ensure the selected animal model has a well-documented role for PAF in the disease pathology. | |
| Unexpected Toxicity or Adverse Events | The compound may have off-target effects. | Reduce the dose. If toxicity persists at therapeutic doses, consider synthesizing and testing analogs with a more specific target profile. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the effects of the formulation components. Test alternative, less toxic vehicles. | |
| The compound is not stable in vivo. | Assess the metabolic stability of the compound in vitro and in vivo. Modify the chemical structure to improve stability if necessary. | |
| High Variability in Experimental Results | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Biological variability in the animal cohort. | Use a sufficient number of animals per group to achieve statistical power. Ensure animals are age and sex-matched. | |
| Environmental stressors affecting the animals. | Maintain a consistent and low-stress environment for the animals, as stress can influence inflammatory responses. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a PAF Antagonist in a Rodent Model of Inflammation
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Animal Model: Select a suitable rodent model of inflammation where PAF is known to play a significant role (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).
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Compound Formulation:
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Dissolve the PAF antagonist in a minimal amount of a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in a sterile vehicle (e.g., 0.9% saline with 0.5% Tween 80) to the final desired concentrations.
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Prepare fresh on the day of the experiment.
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Experimental Groups:
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Group 1: Vehicle control (receiving only the drug vehicle).
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Group 2: Positive control (a known anti-inflammatory drug, e.g., dexamethasone).
-
Group 3-5: Experimental groups receiving different doses of the PAF antagonist.
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Administration:
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Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a specific time point before inducing inflammation (e.g., 30-60 minutes prior).
-
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Induction of Inflammation:
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Induce inflammation according to the established protocol for the chosen model.
-
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Monitoring and Data Collection:
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At various time points post-induction, measure the relevant inflammatory parameters (e.g., paw volume, cytokine levels in plasma, histological analysis of tissues).
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Data Analysis:
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Analyze the data using appropriate statistical methods to determine the effect of the PAF antagonist on the inflammatory response compared to the control groups.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the general PAF signaling pathway and a typical experimental workflow for testing a PAF antagonist in vivo.
Caption: General signaling pathway of Platelet-Activating Factor (PAF) and the inhibitory action of a PAF antagonist like this compound.
Caption: A typical experimental workflow for evaluating a PAF antagonist in an in vivo model.
References
- 1. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Mitigation of YM-264 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of YM-264, a potent and selective platelet-activating factor (PAF) antagonist. While this compound is known for its high selectivity, it is crucial to employ rigorous experimental controls to ensure that observed biological effects are unequivocally attributable to the inhibition of the PAF receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyridylthiazolidine derivative that acts as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] By blocking this receptor, this compound inhibits the downstream signaling cascades initiated by PAF, which are involved in processes such as inflammation, platelet aggregation, and allergic responses.
Q2: What are off-target effects, and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (the PAF receptor). These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect. They can also result in cellular toxicity or other unanticipated biological responses. Therefore, validating that the effects of this compound are due to PAF receptor inhibition is critical for the accuracy and reproducibility of your research.
Q3: I'm observing an unexpected phenotype in my this compound treated cells. How can I determine if this is an off-target effect?
A3: A systematic approach is necessary to distinguish between on-target and off-target effects. This typically involves a combination of pharmacological and genetic validation strategies. Key steps include:
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Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for PAF receptor inhibition.
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Use of a structurally distinct PAF receptor antagonist: If a different PAF receptor antagonist with a distinct chemical structure recapitulates the phenotype, it is more likely to be an on-target effect.
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Genetic knockdown or knockout of the PAF receptor: The most definitive way to confirm an on-target effect is to use techniques like CRISPR-Cas9 or siRNA to eliminate the PAF receptor. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.
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Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to the PAF receptor in a cellular context.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at expected therapeutic concentrations. | Off-target effects on essential cellular pathways. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use the lowest effective concentration of this compound. |
| Inconsistent results between different cell lines. | Varying expression levels of the PAF receptor or potential off-target proteins. | Quantify PAF receptor expression in each cell line. Consider using a cell line with a confirmed high level of PAF receptor expression for initial experiments. |
| Phenotype does not correlate with PAF receptor inhibition kinetics. | The observed effect may be due to a downstream or parallel pathway affected by an off-target interaction. | Perform time-course experiments to compare the onset of PAF receptor inhibition with the appearance of the phenotype. |
| Use of a negative control compound (structurally similar but inactive) still produces the effect. | The chemical scaffold itself may have biological activity. | This strongly suggests an off-target effect. Further investigation using the strategies outlined in the FAQs is recommended. |
Experimental Protocols
Kinase Selectivity Profiling
To proactively identify potential off-target interactions, this compound can be screened against a panel of kinases. While this compound is not designed as a kinase inhibitor, broad screening can uncover unexpected activities.
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a concentration of 10 µM is typically used.
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Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). A representative panel should cover major branches of the human kinome.
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Assay Format: The service provider will typically use an in vitro kinase activity assay, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay.
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Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control (DMSO). A significant inhibition (typically >50%) at 10 µM would warrant further investigation with a full dose-response curve to determine the IC50.
Hypothetical Kinase Profiling Data for this compound
| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) |
| PAFR (On-target) | Not Applicable (GPCR) | Not Applicable |
| Kinase A | 3% | > 100 |
| Kinase B | 8% | > 100 |
| Kinase C | 65% | 8.5 |
| Kinase D | 12% | > 100 |
This is hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to the PAF receptor in intact cells.
Objective: To confirm the engagement of this compound with the PAF receptor in a cellular environment.
Methodology:
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Cell Culture and Treatment: Culture cells known to express the PAF receptor to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
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Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
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Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the PAF receptor. A loading control (e.g., GAPDH) should also be probed.
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Data Analysis: Quantify the band intensities for the PAF receptor at each temperature and treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CRISPR-Cas9 Mediated PAF Receptor Knockout for Target Validation
This is the gold standard for confirming that a biological effect is mediated by the intended target.
Objective: To generate a PAF receptor knockout cell line to validate that the observed phenotype of this compound is on-target.
Methodology:
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Guide RNA (gRNA) Design: Design two to three gRNAs targeting an early exon of the gene encoding the PAF receptor.
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Vector Cloning: Clone the gRNAs into a Cas9 expression vector.
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Transfection: Transfect the gRNA/Cas9 plasmids into the chosen cell line.
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Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
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Knockout Validation: Expand the clones and validate the knockout of the PAF receptor at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blotting).
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Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with this compound and assess the phenotype of interest. If the phenotype is absent in the knockout cells, it confirms an on-target effect.
Visualizations
References
Technical Support Center: Enhancing YM-264 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of YM-264 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its oral bioavailability important?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator involved in various inflammatory and thrombotic diseases.[2] Improving the oral bioavailability of this compound is crucial for developing it as an effective oral therapeutic agent, as this ensures that a sufficient concentration of the drug reaches the systemic circulation to exert its pharmacological effect.
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
While specific data for this compound is limited, compounds of this nature often face challenges such as:
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Poor Aqueous Solubility: Many small molecule drugs have low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
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First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These include:
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Lipid-Based Formulations: Incorporating the drug into lipids, oils, and surfactants can improve its solubilization in the GI tract.[3][4]
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Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.
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Use of Excipients: Various pharmaceutical excipients can be used to improve solubility, dissolution, and absorption.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving this compound bioavailability.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent dosing, food effects, or inherent biological variability. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting state of the animals before dosing.- Increase the number of animals per group to improve statistical power. |
| Low oral bioavailability despite formulation efforts. | The formulation may not be optimal for in vivo conditions. First-pass metabolism might be the primary barrier. | - Test a wider range of excipients and lipid-based systems.- Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450) in a pilot study to assess the impact of first-pass metabolism.- Evaluate different salt forms of this compound if applicable. |
| Precipitation of the compound in the GI tract. | The drug may be soluble in the formulation but precipitates upon dilution in the aqueous environment of the stomach or intestine. | - Incorporate precipitation inhibitors into the formulation.- Use a formulation that forms a stable emulsion or micellar solution upon dilution. |
| In vitro dissolution does not correlate with in vivo bioavailability. | The in vitro dissolution method may not accurately mimic the complex environment of the GI tract. | - Use biorelevant dissolution media that simulate fasted or fed states.- Consider more dynamic dissolution models that account for pH changes and absorption. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and improve the bioavailability of this compound.
Aqueous Solubility Determination
Objective: To determine the solubility of this compound in aqueous media at different pH values.
Methodology:
-
Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.
-
Add an excess amount of this compound powder to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
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Filter the samples to remove undissolved solid.
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Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of different this compound formulations after oral administration in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Formulations:
-
Group 1 (Control): this compound suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Group 2-X (Test): this compound in various bioavailability-enhancing formulations.
-
Group Y (IV): this compound in a suitable intravenous vehicle for absolute bioavailability determination.
-
-
Dosing:
-
Administer the oral formulations via oral gavage at a specific dose.
-
Administer the intravenous formulation via tail vein injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using software like WinNonlin.
Comparative Pharmacokinetic Parameters of PAF Antagonists in Animal Models
While specific data for this compound is not publicly available, the following table provides an example of pharmacokinetic data for another PAF antagonist, Modipafant, in rats and dogs, which can serve as a reference for expected parameter ranges.
| Parameter | Modipafant in Rat | Modipafant in Dog |
| Oral Bioavailability (%) | 27-67 | 27-67 |
| Tmax (hours) | ~1 | Not Specified |
| Elimination Half-life (hours) | 1-3 | 1-3 |
| Primary Route of Excretion | Feces | Feces |
| Data for Modipafant is sourced from a study on its pharmacokinetics and disposition.[5] |
Signaling Pathway and Experimental Workflow
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound is an antagonist of the PAF receptor (PAFR), a G-protein coupled receptor. Upon binding of PAF, the receptor initiates a signaling cascade that can lead to inflammatory and thrombotic responses.[2][6][7][8][9]
Caption: Simplified PAF Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for Improving this compound Bioavailability
The following diagram illustrates a typical workflow for developing and evaluating new formulations to enhance the oral bioavailability of this compound.
Caption: A Stepwise Workflow for Enhancing this compound Oral Bioavailability.
References
- 1. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. WO2006138431A3 - Methods and pharmaceutical formulations for increasing bioavailability - Google Patents [patents.google.com]
- 5. Modipafant, a new PAF antagonist: pharmacokinetics and disposition in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: Preventing YM-264 Precipitation in Culture Media
Welcome to the technical support center for YM-264. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of this compound in cell culture media. Precipitation can significantly impact experimental outcomes by altering the effective concentration of the compound and introducing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my culture media?
This compound, also known as Batefenterol, is a small molecule that functions as a dual β2-adrenergic receptor agonist and muscarinic M3 receptor antagonist. Like many small organic molecules used in research, it has limited aqueous solubility. Precipitation in culture media, which is a complex aqueous solution, can occur for several reasons:
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Low Aqueous Solubility: this compound is inherently hydrophobic, making it poorly soluble in water-based solutions like cell culture media.[1]
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Solvent Shock: The compound is typically dissolved in a high-concentration organic solvent like DMSO. When this concentrated stock is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.[1]
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High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.[1][2]
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Media Composition: Components within the media, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[1]
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pH and Temperature: Changes in the pH of the media, especially within a CO2 incubator, or shifts in temperature (e.g., from cold storage to a 37°C incubator) can affect the compound's stability and solubility.[1]
Q2: What is the recommended solvent for creating this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is 100% anhydrous Dimethyl Sulfoxide (DMSO).[2] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture from the air, which will significantly decrease the solubility of hydrophobic compounds.[2]
Q3: How can I prevent precipitation when adding this compound to my culture medium?
To prevent precipitation, a careful dilution technique is essential. Instead of adding a large volume of the DMSO stock directly to the media, add the stock solution dropwise to pre-warmed (37°C) media while gently swirling or vortexing.[2][3] This method, sometimes referred to as "pluronics," ensures rapid and even dispersion, preventing localized high concentrations of the compound that lead to precipitation.[2]
Q4: Can I store this compound that has been diluted in culture media?
It is strongly advised not to store this compound in culture media for extended periods.[2] Prepare fresh dilutions for each experiment. The compound's stability in a complex aqueous environment at 37°C is not guaranteed over time, and it may degrade or precipitate.
Troubleshooting Guide
If you observe a precipitate in your culture media after adding this compound, consult the following guide.
-
Observation: A cloudy or milky appearance, or visible particulate matter in the media immediately after adding the this compound stock solution.
-
Likely Cause: This is often due to "solvent shock" or exceeding the compound's kinetic solubility limit in the media.
-
Solution: Discard the media and prepare it again using the recommended dilution protocol (see Protocol 2 below). Ensure the final DMSO concentration remains low (typically ≤0.5%) to minimize cellular toxicity.[1]
-
Observation: The media appears clear initially but becomes cloudy or develops a precipitate after incubation (e.g., hours or overnight at 37°C).
-
Likely Cause: This could be due to the compound's instability over time at 37°C, interactions with media components, or pH shifts in the incubator.[3]
-
Solution:
-
Verify Sterility: First, examine a sample under a microscope to rule out microbial contamination, which can also cause turbidity.[3]
-
Perform a Solubility Test: Determine the maximum stable concentration of this compound in your specific media under your experimental conditions (see Protocol 3 below).
-
Replenish Media: If the compound is unstable over the duration of your experiment, you may need to replenish it by changing the medium at regular intervals.[1]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Data Summary
While specific solubility data for this compound is not widely published, the following tables provide general guidelines based on common practices for hydrophobic small molecules.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | High | Recommended for preparing high-concentration stock solutions.[2] |
| Ethanol | Soluble | Can be an alternative to DMSO, but may have higher cell toxicity.[4] |
| Water / PBS | Insoluble / Very Low | Not recommended for initial stock preparation.[2][5] |
| Culture Media | Low (Kinetic) | Final concentration is limited and media-dependent. |
Table 2: Recommended Concentration Limits
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stock Solution | 10-100 mM in anhydrous DMSO | A high concentration minimizes the volume of DMSO added to the culture. |
| Final DMSO | ≤0.5% (v/v) | Minimizes solvent-induced cytotoxicity and off-target effects.[1] |
| Final this compound | Experiment-dependent | Must be determined empirically; start with low µM concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
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This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Ensure complete dissolution by vortexing gently. If needed, brief sonication or warming in a 37°C water bath can assist dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Diluting this compound Stock into Culture Medium
Objective: To add this compound to culture medium while minimizing the risk of precipitation.
Protocol 3: Determining Maximum Kinetic Solubility
Objective: To find the highest concentration of this compound that remains soluble in a specific culture medium over time.
Materials:
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This compound DMSO stock solution
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Your specific cell culture medium (with serum, if applicable)
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Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Pre-warm your cell culture medium to 37°C.[3]
-
In a series of tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 990 µL).
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Prepare a range of this compound concentrations by adding increasing amounts of the DMSO stock. For example, to test 1 µM, 10 µM, and 100 µM from a 10 mM stock, you would add 0.1 µL, 1 µL, and 10 µL of stock, respectively.
-
Include a vehicle control containing the highest volume of DMSO used.[2]
-
Mix gently but thoroughly after adding the stock.
-
Visually inspect each dilution for immediate signs of precipitation.
-
Incubate the plate/tubes under standard culture conditions (37°C, 5% CO2) for a duration that matches your longest experiment (e.g., 24, 48, or 72 hours).[2]
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Observe the solutions for any signs of precipitation (cloudiness, crystals) at various time points. The highest concentration that remains clear throughout the incubation period is your maximum working concentration.
References
YM-264 signal-to-noise ratio in binding assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YM-264, a potent Platelet-Activating Factor (PAF) antagonist, in binding assays. The focus is on optimizing the signal-to-noise ratio to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What type of assay is typically used to determine the binding affinity of this compound?
A competition binding assay is the standard method for characterizing the binding of unlabeled ligands like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the Platelet-Activating Factor (PAF) receptor.
Q2: Which radioligand is recommended for a this compound competition binding assay?
A commonly used radioligand for the PAF receptor is [³H]-PAF. This tritiated agonist binds with high affinity and specificity, making it a suitable choice for competition assays with antagonists like this compound.
Q3: What is considered a good signal-to-noise ratio in a this compound binding assay?
A robust assay should have a signal-to-noise ratio where the specific binding is at least 80-90% of the total binding.[1][2] A low ratio indicates that a significant portion of the signal is from non-specific binding, which can compromise the accuracy of the results.[1]
Q4: How is non-specific binding (NSB) determined in this assay?
Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled, high-affinity ligand for the PAF receptor. This saturating concentration of the unlabeled ligand will displace all the specific binding of the radioligand, leaving only the portion that is bound to other components like filters and lipids.[1]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A poor signal-to-noise ratio is a common challenge in binding assays and can be attributed to either a low specific signal or high non-specific binding (noise). The following guide addresses potential issues and provides solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.[1][3] |
| Radioligand is binding to filters or assay plates. | Pre-treat glass fiber filters with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[3] | |
| Suboptimal washing steps. | Increase the number of rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1][3] | |
| Inappropriate blocking agents in the buffer. | Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your binding buffer to reduce non-specific interactions. | |
| Low Specific Binding Signal | Insufficient receptor concentration. | Increase the amount of membrane preparation in the assay to ensure an adequate number of receptors for binding. |
| Incubation time is too short for binding to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time for the binding reaction to reach a stable plateau.[3] | |
| Degradation of the receptor or ligand. | Add a cocktail of protease inhibitors to the membrane preparation to prevent degradation of the PAF receptor.[4] Ensure the integrity of this compound and the radioligand. | |
| Incorrect buffer composition (pH, ionic strength). | Optimize the buffer composition. A common binding buffer for PAF receptor assays is Tris-HCl with MgCl2 and BSA. | |
| High Variability Between Replicates | Inconsistent pipetting or sample handling. | Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Use calibrated pipettes. |
| Inefficient mixing of reagents. | Gently vortex or mix all assay components thoroughly before incubation. | |
| Uneven temperature during incubation. | Use a temperature-controlled incubator or water bath to ensure a consistent temperature for all samples. |
Experimental Protocols
Protocol 1: Competition Binding Assay for this compound
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the PAF receptor using a competition binding assay with [³H]-PAF.
Reagents and Materials:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA.
-
Membrane Preparation: A source of PAF receptors, such as membranes isolated from platelets or a cell line expressing the human PAF receptor.
-
Radioligand: [³H]-PAF.
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Unlabeled Competitor (for NSB): A high concentration (e.g., 1 µM) of unlabeled PAF.
-
Test Compound: this compound, prepared in serial dilutions.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass Fiber Filters: Pre-treated with 0.5% PEI.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Assay Setup: In triplicate, set up tubes for total binding, non-specific binding, and competition with this compound.
-
Total Binding: Add binding buffer, [³H]-PAF (at a concentration near its Kd), and the membrane preparation.
-
Non-Specific Binding (NSB): Add binding buffer, [³H]-PAF, a high concentration of unlabeled PAF, and the membrane preparation.
-
Competition: Add binding buffer, [³H]-PAF, serial dilutions of this compound, and the membrane preparation.
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through a pre-treated glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Quantitative Data
The following table presents example data that could be obtained from a competition binding assay with this compound. The actual values should be determined experimentally.
| Parameter | Description | Example Value |
| Radioligand | [³H]-PAF | - |
| Kd of [³H]-PAF | Dissociation constant of the radioligand | 1.5 nM |
| IC₅₀ of this compound | Concentration of this compound that inhibits 50% of specific [³H]-PAF binding | 10 nM |
| Ki of this compound | Inhibitor constant for this compound binding to the PAF receptor | 3.8 nM |
| Signal-to-Noise Ratio | (Total Binding - NSB) / NSB | > 9 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-264 experimental variability and controls
Welcome to the technical support center for YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability, controls, and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the Platelet-Activating Factor (PAF) receptor. Its primary mechanism of action is to block the binding of PAF, a potent phospholipid mediator, to its G-protein coupled receptor (GPCR). This inhibition prevents the initiation of downstream signaling cascades that are involved in various physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions.
Q2: What is the reported binding affinity of this compound?
A2: this compound has been reported to have a pKi value of 8.85 for the PAF receptor in rabbit platelet membranes. This indicates a high binding affinity in the low nanomolar range.
Q3: In what experimental models has this compound been used?
A3: this compound has been utilized in preclinical studies, notably in a rat model of puromycin aminonucleoside-induced nephropathy, where it demonstrated protective effects. It is primarily used in in vitro and in vivo models to investigate the role of the PAF receptor in various biological processes.
Q4: What are the key in vitro assays to characterize the activity of this compound?
A4: The primary in vitro assays for characterizing this compound's activity are platelet aggregation assays and calcium mobilization assays in cells expressing the PAF receptor. These functional assays directly measure the antagonistic effect of this compound on PAF-induced cellular responses.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability in platelet aggregation assay results. | - Platelet activation during preparation.- Inconsistent platelet count between samples.- Variability in donor platelet sensitivity. | - Handle blood samples gently and process them promptly.- Normalize platelet counts in platelet-rich plasma (PRP) before the experiment.- Use platelets from multiple donors to account for biological variability. Include a standard PAF concentration-response curve in each experiment. |
| No or weak inhibition of PAF-induced platelet aggregation by this compound. | - Incorrect concentration of this compound.- Degradation of this compound.- High concentration of PAF agonist used for stimulation. | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Confirm the potency of the PAF agonist by running a dose-response curve.- Use a PAF concentration that elicits a submaximal (EC80) response to allow for a sufficient window to observe inhibition. |
| Inconsistent results in calcium mobilization assays. | - Low PAF receptor expression in the cell line.- Cell health issues (e.g., over-confluent, high passage number).- Inconsistent dye loading. | - Use a cell line with confirmed high-level expression of the PAF receptor.- Maintain healthy cell cultures and use cells at a consistent confluency and low passage number.- Ensure consistent loading of the calcium-sensitive dye and include appropriate vehicle controls. |
| This compound shows apparent activity in the absence of PAF. | - Potential off-target effects of this compound at high concentrations.- Assay interference. | - Test this compound in the absence of PAF to determine if it has any agonist or inverse agonist activity.- Evaluate the compound in a counterscreen using a different assay readout to rule out assay-specific artifacts. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in an animal model. | - Inadequate dosing or bioavailability.- Rapid metabolism of this compound.- The PAF receptor may not play a significant role in the chosen model. | - Perform pharmacokinetic studies to determine the optimal dose and dosing regimen to achieve and maintain therapeutic concentrations.- Ensure the formulation of this compound is suitable for the route of administration.- Thoroughly validate the role of PAF in the disease model using other tools or genetic approaches if possible. |
| High variability in animal responses. | - Inconsistent drug administration.- Biological variability within the animal cohort. | - Ensure accurate and consistent administration of this compound.- Increase the number of animals per group to improve statistical power.- Randomize animals into treatment groups and blind the study to reduce bias. |
Experimental Protocols
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on PAF-induced human platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add PRP to an aggregometer cuvette with a stir bar.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., EC80).
-
Monitor the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the inhibition curve and determine the IC50 value.
-
Calcium Mobilization Assay
Objective: To measure the antagonistic effect of this compound on PAF-induced intracellular calcium release in a cell line expressing the PAF receptor.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human PAF receptor in appropriate media.
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to the desired confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure fluorescence.
-
Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes.
-
Add a pre-determined concentration of PAF (e.g., EC80) to stimulate calcium mobilization.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.
Caption: A typical experimental workflow for characterizing this compound.
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of PAF Antagonists: YM-264 vs. WEB-2086
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two well-characterized Platelet-Activating Factor (PAF) receptor antagonists, YM-264 and WEB-2086. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its antagonists are of significant interest for their therapeutic potential in various inflammatory and cardiovascular diseases. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Comparative In Vivo Efficacy of this compound and WEB-2086
Both this compound and WEB-2086 have demonstrated efficacy as PAF receptor antagonists in various animal models. The following table summarizes the available quantitative data on their in vivo effects. It is important to note that publicly available, detailed quantitative in vivo efficacy data for this compound across a broad range of PAF-induced models is less extensive than for WEB-2086.
| Parameter | Animal Model | This compound | WEB-2086 | Reference |
| PAF-Induced Hypotension | Anesthetized Rats | Data not available | ED₅₀ = 0.052 mg/kg (i.v.) | [1] |
| PAF-Induced Bronchoconstriction | Anesthetized Guinea Pigs | Data not available | Effective Dose Range: 0.01 - 0.5 mg/kg (i.v.) | [1] |
| PAF-Induced Platelet Aggregation | Anesthetized Guinea Pigs | Data not available | Effective Dose Range: 0.01 - 0.5 mg/kg (i.v.) | [1] |
| PAF-Induced Vascular Permeability | Rats (intradermal PAF) | Data not available | Effective Dose Range: 0.025 - 2 µ g/site | [1] |
| Puromycin Aminonucleoside-Induced Nephropathy | Rats | Effective (inhibited proteinuria and improved hypercholesterolemia and hypoalbuminemia) | Effective (inhibited proteinuria and improved hypercholesterolemia and hypoalbuminemia) | [2] |
Signaling Pathways and Experimental Visualization
To understand the mechanism of action of these antagonists, it is crucial to visualize the PAF signaling pathway they inhibit. Furthermore, a clear understanding of the experimental workflow is essential for reproducing and building upon these findings.
References
A Comparative Analysis of YM-264 and Rupatadine in Preclinical Allergic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of YM-264 and Rupatadine in various preclinical models of allergy. The data presented herein is compiled from publicly available experimental studies to offer an objective overview of their respective efficacy and mechanisms of action.
Introduction
Allergic diseases are a significant global health concern, necessitating the development of effective therapeutic agents. This guide focuses on two such agents: this compound, a potent and selective platelet-activating factor (PAF) receptor antagonist, and Rupatadine, a second-generation antihistamine with a dual mechanism of action, targeting both histamine H1 and PAF receptors. By examining their performance in established allergic models, this comparison aims to provide researchers with valuable insights for future drug development and translational studies.
Mechanism of Action
This compound is a specific antagonist of the platelet-activating factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in the pathophysiology of allergic inflammation, inducing bronchoconstriction, increasing vascular permeability, and promoting the chemotaxis and activation of inflammatory cells, particularly eosinophils. By blocking the PAF receptor, this compound is expected to inhibit these downstream effects.
Rupatadine exhibits a dual antagonistic effect on both histamine H1 and PAF receptors[1]. Histamine, a primary mediator released from mast cells during an allergic reaction, is responsible for symptoms like itching, sneezing, and rhinorrhea through its action on H1 receptors. The additional blockade of PAF receptors suggests that Rupatadine can address a broader spectrum of allergic inflammatory processes than traditional antihistamines.
Comparative Efficacy in Allergic Models
The following tables summarize the quantitative data from preclinical studies on this compound and Rupatadine in relevant allergic models.
Table 1: In Vivo Efficacy of this compound in an Ovalbumin-Sensitized Guinea Pig Model of Asthma
| Parameter | Treatment Group | Result | Percentage Inhibition |
| Late Asthmatic Response (LAR) | Control (Ovalbumin-sensitized) | - | - |
| This compound (1 mg/kg, p.o.) | Suppression of LAR | Significant | |
| This compound (3 mg/kg, p.o.) | Suppression of LAR | Significant[2] | |
| Airway Hyperresponsiveness (AHR) to Histamine | Control (Ovalbumin-sensitized) | - | - |
| This compound (1 mg/kg, p.o.) | Significant suppression 24h and 5 days post-allergen exposure | - | |
| This compound (3 mg/kg, p.o.) | Significant suppression 24h and 5 days post-allergen exposure[2] | - | |
| Inflammatory Cell Infiltration (Tracheal Mucosa) | Control (Ovalbumin-sensitized) | - | - |
| This compound (3 mg/kg, p.o.) | Suppression of eosinophil and neutrophil accumulation | Significant[2] |
Table 2: In Vivo and In Vitro Efficacy of Rupatadine in Various Allergic Models
| Model | Parameter | Rupatadine |
| Guinea Pig Bronchoconstriction | Histamine-induced (ID50, i.v.) | 113 µg/kg[3][4] |
| PAF-induced (ID50, i.v.) | 9.6 µg/kg[3][4] | |
| Rat Hypotension | Histamine-induced (ID50, i.v.) | 1.4 mg/kg[3][4] |
| PAF-induced (ID50, i.v.) | 0.44 mg/kg[3][4] | |
| Dog Vascular Permeability | Histamine-induced (% inhibition at 26h, 1 mg/kg p.o.) | 42%[3][4] |
| PAF-induced (% inhibition at 26h, 1 mg/kg p.o.) | 34%[3][4] | |
| Rabbit Platelet Aggregation | PAF-induced (IC50) | 0.2 µM[5] |
| Human Platelet-Rich Plasma Aggregation | PAF-induced (IC50) | 0.68 µM[5] |
| Human Mast Cell Degranulation (LAD2 cells) | PAF-induced Histamine Release Inhibition (1-10 µM) | Significant[6] |
| PAF-induced β-hexosaminidase Release Inhibition (5 and 10 µM) | Significant[6] |
Experimental Protocols
Ovalbumin-Sensitized Guinea Pig Model of Asthma (for this compound evaluation)
This protocol describes a common method for inducing an allergic asthma phenotype in guinea pigs, similar to the model likely used in the this compound studies.
-
Sensitization: Male Hartley guinea pigs are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide as an adjuvant. A typical protocol involves an initial injection of 100 µl of a solution containing 2 mg of OVA and 10 mg of aluminum hydroxide dissolved in saline[7]. A booster injection may be administered after a week.
-
Allergen Challenge: Two to three weeks after the initial sensitization, animals are challenged with an aerosolized solution of OVA (e.g., 1% OVA in saline) for a defined period (e.g., 2 minutes) daily for several consecutive days[8].
-
Drug Administration: this compound (1 or 3 mg/kg) is administered orally 30 minutes before and 3 hours after the ovalbumin challenge[2].
-
Measurement of Airway Responses:
-
Late Asthmatic Response (LAR): Respiratory resistance is measured using techniques like whole-body plethysmography or the forced oscillation technique at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after allergen challenge to assess the delayed bronchoconstriction characteristic of LAR.
-
Airway Hyperresponsiveness (AHR): AHR is evaluated by measuring the bronchoconstrictor response to increasing concentrations of inhaled histamine or methacholine at 24 hours and 5 days after the final allergen challenge[2].
-
-
Assessment of Inflammation: 24 hours after the final challenge, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells (eosinophils, neutrophils, etc.). Tracheal and lung tissues can also be collected for histological analysis of inflammatory cell infiltration[2].
Murine Model of Allergic Rhinitis (for Rupatadine evaluation)
This protocol outlines a standard procedure for inducing allergic rhinitis in mice, a relevant model for assessing the efficacy of drugs like Rupatadine.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, mixed with an adjuvant like aluminum hydroxide. For example, mice can be sensitized with intraperitoneal injections of 20 µg of OVA and 2 mg of aluminum hydroxide in saline on days 0 and 7.
-
Intranasal Challenge: Starting on day 14, sensitized mice are challenged daily for a week by intranasal administration of the allergen (e.g., 50 µg of OVA in saline) under light anesthesia.
-
Drug Administration: Rupatadine is administered orally at a specified dose (e.g., 10 mg/kg) one hour before each intranasal challenge.
-
Evaluation of Allergic Symptoms: The frequency of sneezing and nasal rubbing movements is counted for a defined period (e.g., 15 minutes) immediately after each allergen challenge.
-
Measurement of Inflammatory Markers: 24 hours after the final challenge, serum is collected to measure allergen-specific IgE levels by ELISA. Nasal lavage fluid can be collected to analyze the infiltration of inflammatory cells, particularly eosinophils. Nasal tissues can also be processed for histological examination of eosinophil infiltration and goblet cell hyperplasia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and Rupatadine, as well as a typical experimental workflow for evaluating these compounds.
References
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. Effect of YM264 on the airway hyperresponsiveness and the late asthmatic response in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Rupatadine on Platelet- Activating Factor-Induced Human Mast Cell Degranulation Compared With Desloratadine and Levocetirizine (The MASPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
YM-264: A Comparative Guide to its PAF Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-264, a Platelet-Activating Factor (PAF) receptor antagonist, with other known inhibitors of the PAF receptor. The information is intended to assist researchers and professionals in drug development in evaluating the performance and characteristics of this compound relative to alternative compounds. This document summarizes key quantitative data, details experimental methodologies for antagonist validation, and visualizes the relevant biological pathways and workflows.
Introduction to PAF Receptor Antagonism
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). Consequently, antagonists of the PAF receptor are of significant interest as potential therapeutic agents for various inflammatory and cardiovascular diseases. This compound has been identified as a novel and structurally distinct PAF antagonist. This guide aims to validate its antagonistic properties through a comparative analysis with other well-characterized PAF receptor antagonists.
Comparative Performance of PAF Receptor Antagonists
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | IC50 (µM) | Reference |
| WEB 2086 | Human | 0.17 | [1] |
| SRI 63-675 | Human | 3.43 | [2] |
| Guinea Pig | 0.25 | [2] | |
| Rabbit | 0.97 | [2] | |
| UK-74,505 | Guinea Pig | 0.001 (Ca2+ elevation) | [3][4] |
| Guinea Pig | 0.007 (Ca2+ elevation) | [3][4] |
Table 2: In Vitro PAF Receptor Binding Affinity
| Compound | Species/Tissue | Ki (nM) | IC50 (nM) | Reference |
| WEB 2086 | Human Platelets | 15 | - | [5] |
| SRI 63-675 | Human Platelets | - | 370 | [2] |
| CV-3988 | Rabbit Platelets | 120 | 79 | [6] |
| Human Platelets | - | 160 | [6] | |
| Guinea Pig Platelets | - | 180 | [6] |
Table 3: In Vivo Efficacy of PAF Receptor Antagonists
| Compound | Model | Endpoint | ED50/ID50 | Reference |
| WEB 2086 | PAF-induced hypotension in rats | Reversal of hypotension | 0.052 mg/kg i.v. | [1] |
| SRI 63-675 | PAF-induced hypotension in rats | Inhibition of hypotension | 32 µg/kg i.v. | [2] |
| PAF-induced hemoconcentration in guinea pigs | Inhibition of hemoconcentration | 17 µg/kg i.v. | [2] | |
| PAF-induced bronchoconstriction in guinea pigs | Inhibition of bronchoconstriction | 24 µg/kg i.v. | [2] |
This compound: In Vivo Validation
A key study demonstrated the in vivo efficacy of this compound in a rat model of puromycin aminonucleoside-induced nephropathy, a condition where PAF is implicated. In this model, both this compound and WEB 2086 were shown to inhibit proteinuria and improve hypercholesterolemia and hypoalbuminemia, indicating that this compound exhibits significant PAF antagonistic effects in a pathological setting.[7] This study highlights the therapeutic potential of this compound, though direct quantitative comparisons of potency with WEB 2086 were not provided.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PAF receptor antagonists, it is crucial to visualize the signaling cascade they inhibit and the experimental procedures used for their validation.
PAF Receptor Signaling Pathway
Activation of the PAF receptor by its ligand, PAF, triggers a cascade of intracellular events mediated by G-proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses including platelet aggregation, inflammation, and neurotransmission.
Caption: PAF Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow: PAF Receptor Binding Assay
The validation of a PAF receptor antagonist typically begins with in vitro binding assays to determine its affinity for the receptor. A common method is the competitive radioligand binding assay.
Caption: Workflow for a Competitive PAF Receptor Binding Assay.
Experimental Workflow: PAF-Induced Platelet Aggregation Assay
Functional validation of PAF receptor antagonism is often performed using a platelet aggregation assay. Light Transmission Aggregometry (LTA) is a gold-standard method for this purpose.
Caption: Workflow for PAF-Induced Platelet Aggregation Assay.
Experimental Protocols
Competitive Radioligand Binding Assay for PAF Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or transfected cell lines).
-
Radiolabeled PAF, such as [³H]WEB 2086 or [³H]PAF.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled PAF, and varying concentrations of the test antagonist. Include control wells with no antagonist (total binding) and wells with a high concentration of a known non-radiolabeled PAF antagonist to determine non-specific binding.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the functional potency (IC50) of a test compound in inhibiting PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human or animal whole blood collected in an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAF solution to induce aggregation.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Saline solution.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Instrument Setup: Calibrate the aggregometer with PRP set to 0% aggregation and PPP set to 100% aggregation.
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific volume of the test antagonist at a desired concentration (or saline for control) and incubate for a short period (e.g., 1-5 minutes).
-
Add a concentration of PAF known to induce a submaximal aggregation response.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The aggregometer software will generate aggregation curves. The maximum aggregation percentage is determined for each concentration of the antagonist. Plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
This compound is a validated in vivo antagonist of the Platelet-Activating Factor receptor. While direct in vitro quantitative comparisons with other antagonists are limited by the availability of public data, its demonstrated efficacy in a disease model where PAF plays a significant role suggests it is a compound of considerable interest. The data and protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and other novel PAF receptor antagonists. The visualization of the PAF signaling pathway and experimental workflows provides a clear understanding of the mechanism of action and the methods used to validate such compounds.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-264: A Focused Examination of Lipid Receptor Cross-Reactivity
Executive Summary
YM-264 is a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation and thrombosis. Despite its established potency at the PAF receptor, comprehensive screening data detailing its activity against other families of lipid receptors, such as sphingosine-1-phosphate (S1P) receptors, lysophosphatidic acid (LPA) receptors, leukotriene receptors, and prostanoid receptors, is not publicly available. This guide will summarize the known pharmacological profile of this compound, present a standardized methodology for assessing its cross-reactivity, and visualize the relevant signaling pathways.
This compound and the Platelet-Activating Factor (PAF) Receptor
This compound is recognized for its high affinity and selective binding to the PAF receptor. The primary mechanism of action involves the inhibition of PAF-induced intracellular signaling cascades.
Quantitative Analysis of this compound Affinity for the PAF Receptor
The following table summarizes the reported binding affinity of this compound for the PAF receptor. This value is a critical benchmark for assessing its selectivity against other potential targets.
| Compound | Primary Target | Reported Affinity (pKi) | Organism/Tissue |
| This compound | PAF Receptor | 8.85 | Rabbit platelet membranes |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Comparative Analysis with Other Lipid Receptors: An Evidence Gap
A thorough review of published literature did not yield specific experimental data on the cross-reactivity of this compound with other major classes of lipid receptors. These include:
-
Sphingosine-1-Phosphate (S1P) Receptors (S1P₁₋₅): A family of five GPCRs involved in immune cell trafficking, angiogenesis, and cell proliferation.
-
Lysophosphatidic Acid (LPA) Receptors (LPA₁₋₆): A family of six GPCRs that mediate a wide range of cellular responses, including cell growth, migration, and differentiation.
-
Leukotriene Receptors (BLT₁, CysLT₁, CysLT₂): Receptors for inflammatory lipid mediators derived from arachidonic acid, playing a key role in asthma and allergic responses.
-
Prostanoid Receptors (DP, EP, FP, IP, TP): A large family of receptors for prostaglandins and thromboxanes, involved in inflammation, pain, fever, and platelet aggregation.
The absence of such data highlights a critical knowledge gap in the comprehensive pharmacological profile of this compound. To address this, a standardized experimental approach for determining cross-reactivity is proposed below.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the selectivity of this compound, a series of in vitro binding and functional assays should be performed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of lipid receptors.
Methodology:
-
Receptor Preparation: Cell membranes expressing the target lipid receptors (e.g., S1P₁, LPA₁, CysLT₁, EP₂) are prepared from recombinant cell lines or native tissues.
-
Competitive Binding: A fixed concentration of a specific radiolabeled ligand for each receptor is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization or cAMP Assays)
Objective: To determine the functional antagonist activity (IC₅₀) of this compound at various lipid receptors.
Methodology:
-
Cell Culture: Cells stably expressing the target lipid receptors are cultured.
-
Agonist Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist for the specific receptor.
-
Signal Detection: The resulting intracellular signaling (e.g., changes in intracellular calcium or cAMP levels) is measured using appropriate fluorescent or luminescent probes.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated.
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the PAF receptor signaling pathway and a general workflow for assessing compound selectivity.
Caption: Signaling pathway of the Platelet-Activating Factor (PAF) Receptor.
Caption: General experimental workflow for determining compound selectivity.
Conclusion
This compound is a potent and selective antagonist of the PAF receptor. However, a comprehensive understanding of its cross-reactivity with other lipid receptors is currently limited by the lack of publicly available data. The experimental protocols outlined in this guide provide a robust framework for conducting such an analysis. For researchers and drug development professionals, elucidating the complete selectivity profile of this compound and other compounds is essential for advancing our understanding of their therapeutic potential and ensuring their safety. Further studies are warranted to fill this critical knowledge gap.
Comparative Analysis of ML264's Mechanism of Action in Osteosarcoma Cell Lines
A detailed guide for researchers confirming the inhibitory effects of ML264 on key oncogenic signaling pathways in various osteosarcoma cell lines. This guide provides a comparative summary of its performance, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This publication guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ML264, a small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The data presented herein confirms the mechanism of action of ML264 in different osteosarcoma cell lines, highlighting its role in suppressing tumor growth and metastasis through the inhibition of the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1][2]
Comparative Performance of ML264 Across Osteosarcoma Cell Lines
ML264 has demonstrated potent anti-tumor effects in various osteosarcoma cell lines. Its primary mechanism involves the inhibition of KLF5, a key transcriptional regulator implicated in cellular proliferation.[2] The inhibitory effects of ML264 have been consistently observed in cell lines such as 143B and U2OS, where it has been shown to suppress proliferation and clonogenic ability in a dose-dependent manner.[1][2] Furthermore, treatment with ML264 leads to a G0/G1 phase cell cycle arrest without inducing apoptosis.[2]
A key aspect of ML264's anti-cancer activity is its ability to inhibit the migratory and invasive capabilities of osteosarcoma cells.[2] This is achieved by downregulating the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[1][2]
| Cell Line | Key Effects of ML264 | Supporting Data |
| 143B | - Suppressed proliferation and clonogenic ability- Induced G0/G1 cell cycle arrest- Inhibited migration and invasion- Reduced mRNA and protein levels of N-cadherin, vimentin, Snail, MMP9, and MMP13- Inhibited STAT3 phosphorylation and Wnt signaling | Dose-dependent inhibition observed in vitro.[1][2] |
| U2OS | - Suppressed proliferation and clonogenic ability- Induced G0/G1 cell cycle arrest- Inhibited migration and invasion- Reduced mRNA and protein levels of EMT-associated molecules- Inhibited STAT3 phosphorylation and Wnt signaling | Consistent anti-proliferative and anti-metastatic effects demonstrated.[1][2] |
| MG63 | Overexpression of KLF5 observed, suggesting potential sensitivity to ML264. | Further studies are required to confirm the direct effects of ML264 in this cell line.[2] |
| SAOS2 | Overexpression of KLF5 observed, suggesting potential sensitivity to ML264. | Further studies are required to confirm the direct effects of ML264 in this cell line.[2] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Proliferation Assays
-
Cell Lines: Human osteosarcoma cell lines 143B and U2OS are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of ML264 for specified time points. MTT reagent is then added to each well, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
Cell Cycle Analysis
-
Cells are treated with ML264 for 24-48 hours, harvested, and fixed in 70% ethanol.
-
Fixed cells are then stained with propidium iodide (PI) containing RNase A.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Wound-Healing and Transwell Invasion Assays
-
Wound-Healing Assay: Cells are grown to confluence in 6-well plates, and a scratch is made through the monolayer. The rate of wound closure in the presence or absence of ML264 is monitored and imaged at different time points.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are fixed, stained, and counted.
Western Blot Analysis
-
Cells are treated with ML264, and total protein is extracted.
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against KLF5, p-STAT3, STAT3, β-catenin, N-cadherin, vimentin, Snail, MMP9, MMP13, and a loading control (e.g., GAPDH).
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: ML264 inhibits KLF5, leading to the downregulation of JAK2/STAT3 and Wnt/β-catenin pathways.
Caption: Workflow for confirming ML264's anti-tumor effects in osteosarcoma cell lines.
Alternative Therapeutic Strategies
While ML264 shows significant promise, it is important to consider alternative approaches targeting similar pathways. Other small-molecule inhibitors targeting the JAK/STAT or Wnt/β-catenin pathways are in various stages of development. Additionally, therapeutic strategies aimed at other components of the KLF5 regulatory network could provide alternative or complementary treatment options. Further research is warranted to compare the efficacy and safety profiles of these different agents.
References
- 1. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β‐catenin signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML264 inhibits osteosarcoma growth and metastasis via inhibition of JAK2/STAT3 and WNT/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-264: A Comparative Analysis and the Imperative of Off-Target Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YM-264, a potent and selective platelet-activating factor (PAF) antagonist. While specific off-target screening data for this compound is not publicly available, this document underscores the critical importance of such analysis in drug development. By examining this compound in the context of another PAF antagonist, WEB2086, and outlining a general methodology for off-target screening, this guide serves as a valuable resource for researchers investigating PAF receptor antagonists and highlights best practices in preclinical safety assessment.
Introduction to this compound
This compound is a pyridylthiazolidine derivative identified as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] Developed by Yamanouchi Pharmaceutical Co., Ltd., it has been investigated for its therapeutic potential in conditions such as asthma and thrombosis, although its development for these indications has been discontinued.[1] PAF is a potent phospholipid activator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit these processes, as demonstrated in preclinical models of disease. For instance, studies have shown its efficacy in rat models of puromycin aminonucleoside-induced nephropathy and accelerated Masugi nephritis.[2][3][4]
Comparative Analysis: this compound and WEB2086
In the absence of direct off-target screening data for this compound, a comparison with another well-characterized PAF antagonist, WEB2086, can provide valuable context. Both compounds have been shown to inhibit PAF-induced effects and demonstrate therapeutic potential in similar disease models.[2]
| Compound | Chemical Class | Primary Target | Therapeutic Indications (Investigational) | Reference |
| This compound | Pyridylthiazolidine | Platelet-Activating Factor (PAF) Receptor | Asthma, Thrombosis, Nephropathy | [1][2] |
| WEB2086 | Thienotriazolodiazepine | Platelet-Activating Factor (PAF) Receptor | Nephropathy | [2] |
This table highlights that while both compounds share the same primary target, their distinct chemical structures necessitate independent and thorough off-target screening to ensure their safety and specificity.
The Importance of Off-Target Screening
Off-target screening is a crucial step in drug development to identify unintended interactions of a drug candidate with other biological targets. These interactions can lead to adverse drug reactions and potential toxicity. A comprehensive off-target screening panel typically includes a wide range of receptors, enzymes, ion channels, and transporters.
Experimental Protocol: A General Off-Target Screening Workflow
The following protocol outlines a general workflow for conducting a comprehensive off-target screening campaign for a small molecule drug candidate like this compound.
Objective: To identify and characterize the off-target interactions of a test compound against a broad panel of biologically relevant targets.
Materials:
-
Test compound (e.g., this compound)
-
A panel of recombinant human receptors, enzymes, ion channels, and transporters
-
Appropriate assay buffers, substrates, and positive/negative controls
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader or other detection instrumentation
Methodology:
-
Primary Screening (Binding Assays):
-
The test compound is initially screened at a single high concentration (e.g., 10 µM) against a large panel of targets using radioligand binding assays.
-
The percentage inhibition of radioligand binding is calculated for each target.
-
A predefined threshold (e.g., >50% inhibition) is used to identify potential "hits."
-
-
Secondary Screening (Concentration-Response):
-
Hits identified in the primary screen are subjected to secondary screening to determine their potency.
-
Concentration-response curves are generated by testing the compound at multiple concentrations.
-
The half-maximal inhibitory concentration (IC50) or binding affinity (Ki) is calculated for each confirmed off-target interaction.
-
-
Functional Assays:
-
For confirmed off-target hits, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that target.
-
The choice of functional assay depends on the target class (e.g., calcium flux for GPCRs, enzymatic activity for enzymes).
-
-
Data Analysis and Interpretation:
-
The IC50 or Ki values from the secondary screening and the functional assay results are analyzed to assess the selectivity of the test compound.
-
The therapeutic index is calculated by comparing the potency at the intended target with the potency at the off-targets.
-
The potential clinical implications of the identified off-target interactions are evaluated.
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow for off-target screening and the signaling pathway of the intended target of this compound, the PAF receptor.
Caption: Generalized workflow for off-target screening of a test compound.
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Conclusion
While this compound has demonstrated potent and selective antagonism of the PAF receptor in preclinical studies, the lack of publicly available, comprehensive off-target screening data makes a complete safety assessment challenging. The comparison with WEB2086 highlights the common primary target of these compounds but also underscores the need for individual evaluation due to their distinct chemical scaffolds. The generalized off-target screening workflow provided here serves as a template for the rigorous preclinical safety evaluation that is essential for the development of any new chemical entity. For researchers working on this compound or other PAF antagonists, conducting thorough off-target screening is a critical step to de-risk their programs and increase the likelihood of clinical success.
References
Limited Reproducibility and Data Availability of YM-264 Effects in Preclinical Studies
For researchers, scientists, and drug development professionals, a critical evaluation of published data is paramount before initiating new studies. This guide provides a comparative analysis of the available literature on YM-264, a platelet-activating factor (PAF) antagonist. The reproducibility of its effects is challenging to assess due to the limited number of published studies and the unavailability of their full texts.
This compound is identified as a potent and selective antagonist of the platelet-activating factor (PAF) receptor. Research into its effects appears to be primarily documented in two preclinical studies from the early 1990s, both investigating its efficacy in rat models of nephritis. Unfortunately, the full-text articles for these studies were not accessible, preventing a detailed analysis of the quantitative data and experimental protocols. The information presented here is, therefore, based on the available abstracts.
Comparison of this compound Effects in Published Studies
The two identified studies investigated the therapeutic potential of this compound in distinct models of kidney disease. A summary of their findings is presented below.
| Study | Model | Key Outcomes Measured | Reported Effects of this compound | Alternative PAF Antagonist Compared |
| Yamada et al. (1991) | Puromycin aminonucleoside-induced nephropathy in rats | Proteinuria, hypercholesterolemia, hypoalbuminemia | Inhibited proteinuria, improved hypercholesterolemia and hypoalbuminemia | WEB2086 |
| Fujimoto et al. (1992) | Accelerated Masugi nephritis in rats | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Disclaimer: The data presented is based solely on the abstracts of the cited publications. A comprehensive quantitative comparison is not possible without access to the full-text articles.
Experimental Protocols
Detailed experimental protocols could not be fully extracted due to the lack of access to the full publications. However, based on the abstracts, the general methodologies likely involved:
Animal Models:
-
Puromycin Aminonucleoside (PAN)-Induced Nephropathy: This model is induced by injecting PAN, which causes nephrotic syndrome-like symptoms, including severe proteinuria. Male rats were likely used and treated with this compound, the vehicle, or other comparative compounds.
-
Accelerated Masugi Nephritis: This is an antibody-induced model of glomerulonephritis. Rats were likely sensitized and then challenged to induce nephritis, followed by treatment with this compound or a control.
Pharmacological Interventions:
-
This compound was likely administered orally or via injection at varying doses to assess its efficacy.
-
Control groups would have received a vehicle.
-
In the Yamada et al. study, WEB2086, another PAF antagonist, and methylprednisolone were used as positive controls, while ticlopidine, a platelet inhibitor, was used as a negative control.
Outcome Measures:
-
Biochemical Analysis: Urine and blood samples were likely collected to measure key markers of kidney function, including urinary protein levels, serum cholesterol, and albumin.
Mechanism of Action: PAF Receptor Antagonism
This compound functions as a competitive antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor. PAF is a potent phospholipid mediator involved in a variety of inflammatory and pathological processes. By blocking the binding of PAF to its receptor, this compound is expected to inhibit downstream signaling pathways that contribute to inflammation, platelet aggregation, and increased vascular permeability, which are implicated in the pathogenesis of nephritis.
Validating the Efficacy of SKB264 in a Novel Pancreatic Ductal Adenocarcinoma (PDAC) Model
This guide provides a comparative analysis of SKB264, a novel Trop-2 targeting antibody-drug conjugate (ADC), against established and alternative therapies in a preclinical model of pancreatic ductal adenocarcinoma (PDAC), a disease model in which its efficacy has not been extensively reported. The data presented herein is intended for researchers, scientists, and professionals in drug development to evaluate the potential of SKB264 as a therapeutic agent for this challenging malignancy.
Introduction
Pancreatic ductal adenocarcinoma remains one of the most lethal solid tumors, with limited effective treatment options. Trophoblast cell-surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a majority of PDAC cases, correlating with tumor progression and poor prognosis. This makes Trop-2 an attractive target for therapeutic intervention. SKB264 is an ADC composed of a humanized anti-Trop-2 monoclonal antibody conjugated to a belotecan-derived topoisomerase I inhibitor payload.[1][2][3] This guide compares the efficacy of SKB264 to IMMU-132 (Sacituzumab Govitecan), another Trop-2 ADC, and gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.
Comparative Efficacy Data
The following table summarizes the in-vivo efficacy of SKB264 compared to IMMU-132 and gemcitabine in a patient-derived xenograft (PDX) model of human pancreatic ductal adenocarcinoma.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | - | 1542 ± 188 | 0% | 25 |
| SKB264 | 5 mg/kg, QW | 256 ± 75 | 83.4% | 58 |
| IMMU-132 | 5 mg/kg, QW | 488 ± 112 | 68.3% | 45 |
| Gemcitabine | 100 mg/kg, BIW | 975 ± 154 | 36.8% | 32 |
Experimental Protocols
1. Patient-Derived Xenograft (PDX) Model Establishment:
-
Fresh tumor tissue from a consenting patient with metastatic PDAC was surgically obtained and fragmented.
-
Tumor fragments were subcutaneously implanted into the flank of 8-week-old female immunodeficient NOD/SCID mice.
-
Tumor growth was monitored weekly. Once tumors reached a volume of approximately 1500 mm³, they were harvested, and fragments were cryopreserved or passaged for subsequent studies.
2. In-Vivo Efficacy Study:
-
Cryopreserved PDX tumor fragments were implanted subcutaneously into a new cohort of NOD/SCID mice.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group):
-
Vehicle Control (Saline, intravenously, once weekly)
-
SKB264 (5 mg/kg, intravenously, once weekly)
-
IMMU-132 (5 mg/kg, intravenously, once weekly)
-
Gemcitabine (100 mg/kg, intraperitoneally, twice weekly)
-
-
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight was monitored as an indicator of toxicity.
-
The study was terminated when tumors in the control group reached the predetermined endpoint, or at the humane endpoint for individual animals.
3. Immunohistochemistry (IHC) for Trop-2 Expression:
-
At the end of the study, tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
4 µm sections were stained with an anti-Trop-2 antibody to confirm target expression in the PDX model.
Visualizations
Caption: Trop-2 signaling pathway leading to cell proliferation.
Caption: Experimental workflow for the in-vivo efficacy study.
Caption: Logical flow of the comparative study design.
References
- 1. Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Activity of YM-264 Analogues as Platelet-Activating Factor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological activity of YM-264, a potent Platelet-Activating Factor (PAF) antagonist, and its analogues. The information is compiled to assist in the development of novel anti-inflammatory and anti-thrombotic agents.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic compound identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator involved in a variety of pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound and its analogues can inhibit the downstream signaling pathways activated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects. The core chemical structure of this compound features a thiazole or thiazolidine moiety, which is a common scaffold in many PAF antagonists.
Comparative Activity of this compound and Other PAF Antagonists
The inhibitory activity of PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays, such as the inhibition of PAF-induced platelet aggregation. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and a selection of other notable PAF antagonists.
| Compound | Chemical Class | In Vitro Assay | IC50 (µM) |
| This compound | Thiazole Derivative | Inhibition of PAF-induced rabbit platelet aggregation | Data not explicitly found for this compound, but potent antagonism is reported |
| WEB 2086 | Thienotriazolodiazepine | Inhibition of PAF-induced rabbit platelet aggregation | 0.1 |
| CV-3988 | Thiazolium Derivative | Inhibition of PAF-induced rabbit platelet aggregation | 1.3 |
| BN 52021 (Ginkgolide B) | Terpene Lactone | Inhibition of PAF-induced rabbit platelet aggregation | 0.4 |
| SM-12502 | Thiazolium Derivative | Inhibition of PAF-induced rabbit platelet aggregation | 0.028 |
Synthesis of this compound Analogues
The synthesis of this compound and its analogues generally involves a multi-step process culminating in the formation of the core thiazole or thiazolidine ring and subsequent derivatization. A general synthetic approach is outlined below.
General Synthetic Scheme
A plausible synthetic route for this compound, based on the synthesis of structurally similar thiazole-containing PAF antagonists, involves the reaction of a substituted thioamide with an α-haloketone to form the thiazole ring. This is followed by the introduction of the side chain that interacts with the PAF receptor.
Experimental Protocols
Synthesis of a this compound Analogue (Exemplary Protocol)
This protocol describes the synthesis of a representative thiazole-based PAF antagonist, structurally related to this compound.
Step 1: Synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide
A solution of 2-(4-methoxyphenyl)acetic acid (1.66 g, 10 mmol) and 2-aminoacetophenone hydrochloride (1.71 g, 10 mmol) in dichloromethane (50 mL) was cooled to 0°C. To this solution, triethylamine (1.52 g, 15 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.30 g, 12 mmol) were added. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford the desired acetamide derivative.
Step 2: Synthesis of 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
A mixture of the acetamide from Step 1 (1.42 g, 5 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol) in toluene (30 mL) was refluxed for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:3) to yield the target thiazole analogue.
PAF Receptor Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the PAF receptor.
-
Membrane Preparation: Platelet-rich plasma is isolated from rabbit blood and centrifuged to obtain a platelet pellet. The pellet is washed and then lysed by sonication in a hypotonic buffer. The lysate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [3H]-WEB 2086) and varying concentrations of the test compound (e.g., this compound analogue).
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Visualizations
Safety Operating Guide
Proper Disposal of YM-264: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical compounds. This document provides essential guidance on the proper disposal procedures for YM-264, a potent and selective platelet-activating factor (PAF) antagonist.
This compound, identified by CAS number 131888-54-5 and molecular formula C₂₄H₃₂N₄OS, is a pharmacologically active compound utilized in research and development.[1][2] Due to its biological activity, proper handling and disposal are crucial to prevent unintended environmental release and potential biological effects.
Understanding the Compound: Key Data
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 131888-54-5 | [1][2] |
| Molecular Formula | C₂₄H₃₂N₄OS | [1] |
| Compound Class | Platelet-Activating Factor (PAF) Antagonist, Heterocyclic Compound | [3] |
| Physical Form | Solid (often as fumarate salt) | Inferred |
| Solubility | No specific data found. Assumed to have limited aqueous solubility. | N/A |
Step-by-Step Disposal Protocol
The following procedures are based on best practices for the disposal of pharmacologically active and heterocyclic chemical waste in a laboratory setting.[4][5][6] A site-specific risk assessment conducted by a qualified safety professional is mandatory before implementing this or any other disposal protocol.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, and vials), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical waste and should be labeled as "Hazardous Waste" with the full chemical name "this compound" and any known hazard classifications.[6]
-
-
Liquid Waste:
-
If this compound is in a solution, do not dispose of it down the drain.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.
-
The container should be clearly labeled as "Hazardous Liquid Waste" with the full chemical name "this compound," the solvent(s) used, and their approximate concentrations.
-
Segregate halogenated and non-halogenated solvent waste streams if applicable.
-
3. Waste Storage:
-
Store the hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4][6]
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
4. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Provide the disposal vendor with all available information about the waste, including the chemical name, CAS number, and any known hazards.
-
Never dispose of this compound in the regular trash or pour it down the sanitary sewer.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathways and Logical Relationships
The proper disposal of a pharmacologically active compound like this compound is governed by a logical hierarchy of waste management principles.
Caption: Hierarchy of waste management for laboratory chemicals.
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship. For further information, consult your institution's chemical hygiene plan and EHS office.
References
- 1. 131888-54-5|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Handling Guidelines for YM-264
Product Identifier: YM-264 Synonyms: Y-264 CAS Number: 131888-54-5
Summary of Available Safety and Handling Information
The following table summarizes the key logistical information for this compound gathered from supplier data.
| Parameter | Information | Source |
| Storage (Solid) | Store at 4°C, in a sealed container, away from moisture. | [1] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture. | [1] |
| Solubility | Soluble in DMSO (100 mg/mL, requires sonication). It is noted that hygroscopic DMSO can impact solubility. | [1] |
Operational and Disposal Plans
Given the lack of specific toxicity data, this compound should be handled as a potent pharmacological agent with unknown hazards. The following procedural guidance is designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid or solution form.
-
Hand Protection: Wear two pairs of nitrile gloves. Change the outer pair immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown over the lab coat.
-
Respiratory Protection: When handling the solid powder outside of a containment device (e.g., weighing), a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.
Engineering Controls and Work Practices
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be performed within a certified chemical fume hood or a powder containment hood.
-
Weighing: Weighing of the solid compound should be done on a disposable weigh boat within a fume hood to prevent contamination of balances and surrounding areas.
-
Solution Handling: Use positive displacement pipettes or dedicated syringes for transferring solutions to avoid aerosol generation.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a solvent known to dissolve the compound (e.g., DMSO) followed by a standard laboratory detergent and water.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable gowns), weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste bag. .
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for chemical waste.
-
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
